3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-11(13-12-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPUPKIHDBCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377354 | |
| Record name | 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23263-96-9 | |
| Record name | 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-4(5-methyl-1H-pyrazol-3yl)phenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. This pyrazole derivative is of interest to the scientific community due to its potential applications in medicinal chemistry and drug development. The synthetic pathway detailed herein is a robust and well-established two-step process, commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through the following two-step reaction sequence:
-
Step 1: Claisen Condensation. The synthesis initiates with the Claisen condensation of 4-methoxyacetophenone and ethyl acetate. This reaction is typically base-catalyzed, with sodium ethoxide being a common choice, to yield the key intermediate, 1-(4-methoxyphenyl)butane-1,3-dione.
-
Step 2: Cyclocondensation. The resulting 1-(4-methoxyphenyl)butane-1,3-dione is then reacted with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism to afford the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following are detailed experimental protocols for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 1-(4-methoxyphenyl)butane-1,3-dione
This procedure is adapted from the well-established Claisen condensation reaction of acetophenones.
Materials:
-
4-methoxyacetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by cautiously adding sodium metal to cooled absolute ethanol under an inert atmosphere.
-
To this freshly prepared sodium ethoxide solution, a solution of 4-methoxyacetophenone in dry ethyl acetate is added dropwise with stirring.
-
The reaction mixture is then gently refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the excess solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with 1 M hydrochloric acid to precipitate the crude 1-(4-methoxyphenyl)butane-1,3-dione.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure outlines the cyclocondensation of the β-dicarbonyl intermediate with hydrazine hydrate.
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Water
Procedure:
-
In a round-bottom flask, 1-(4-methoxyphenyl)butane-1,3-dione is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
To this solution, an equimolar amount of hydrazine hydrate is added dropwise with stirring.
-
The reaction mixture is then heated to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product is washed with water and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 100-06-1 |
| 1-(4-methoxyphenyl)butane-1,3-dione | C₁₁H₁₂O₃ | 192.21 | 4023-80-7 |
| This compound | C₁₁H₁₂N₂O | 188.23 | 41136-61-0 |
Table 1: Physicochemical Properties of Key Compounds.
| Reaction Step | Reactants | Product | Typical Yield (%) | Melting Point (°C) |
| 1 | 4-methoxyacetophenone, Ethyl acetate | 1-(4-methoxyphenyl)butane-1,3-dione | 60-75 | 53-55 |
| 2 | 1-(4-methoxyphenyl)butane-1,3-dione, Hydrazine hydrate | This compound | 80-90 | Not available |
Table 2: Reaction Parameters and Product Characteristics.
Characterization Data
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~7.6-7.8 (d, 2H, Ar-H ortho to pyrazole)
-
~6.9-7.0 (d, 2H, Ar-H meta to pyrazole)
-
~6.2-6.4 (s, 1H, pyrazole-H4)
-
~3.8 (s, 3H, -OCH₃)
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~2.3 (s, 3H, -CH₃)
-
A broad singlet corresponding to the N-H proton of the pyrazole ring may also be observed.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
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~160 (Ar-C-OCH₃)
-
~150 (Pyrazole C3)
-
~140 (Pyrazole C5)
-
~127 (Ar-CH ortho to pyrazole)
-
~125 (Ar-C ipso)
-
~114 (Ar-CH meta to pyrazole)
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~105 (Pyrazole C4)
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~55 (-OCH₃)
-
~13 (-CH₃)
Logical Relationship Diagram
The logical progression from starting materials to the final product, including the key intermediate, is illustrated in the following diagram.
This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and to perform thorough characterization of the final compound.
An In-depth Technical Guide to the Chemical Properties of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the pyrazole derivative, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. This compound is of significant interest in medicinal chemistry, primarily for its potential as an anti-inflammatory and analgesic agent. This document outlines its physicochemical characteristics, spectral data, a detailed synthesis protocol, and its likely mechanism of action based on evidence from closely related analogues.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | N/A |
| Molecular Weight | 188.23 g/mol | N/A |
| Appearance | White powder | [1] |
| Melting Point | 114-122 °C | [1] |
| CAS Number | 23263-96-9 | [1] |
| Predicted Physicochemical Properties | Value | Notes |
| Boiling Point | Not available | High boiling point expected due to molecular weight and polar nature. |
| pKa | ~13-14 | Estimated based on the pKa of the pyrazole N-H proton. |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. Sparingly soluble in water. | Based on the properties of similar pyrazole derivatives. |
Spectral Data Analysis
Detailed spectral data for this compound are not explicitly published. However, based on the analysis of closely related compounds, the following spectral characteristics are anticipated.
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~6.9-7.1 | Doublet | 2H | Ar-H (meta to OCH₃) |
| ~6.2 | Singlet | 1H | Pyrazole C4-H |
| ~3.8 | Singlet | 3H | OCH₃ |
| ~2.3 | Singlet | 3H | CH₃ |
| ~11-12 | Broad Singlet | 1H | NH (pyrazole) |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Ar-C (para to pyrazole) |
| ~150 | Pyrazole C3 |
| ~145 | Pyrazole C5 |
| ~128 | Ar-CH (ortho to OCH₃) |
| ~125 | Ar-C (ipso) |
| ~114 | Ar-CH (meta to OCH₃) |
| ~105 | Pyrazole C4 |
| ~55 | OCH₃ |
| ~13 | CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching (pyrazole) |
| ~3000-3100 | Aromatic C-H stretching |
| ~2850-2950 | Aliphatic C-H stretching |
| ~1610 | C=N stretching (pyrazole ring) |
| ~1500-1600 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (aryl ether) |
Predicted Mass Spectrum
| m/z | Assignment |
| 188 | [M]⁺ (Molecular ion) |
| 173 | [M - CH₃]⁺ |
| 133 | [M - C₃H₃N₂]⁺ |
Experimental Protocols
The following is a detailed, adaptable protocol for the synthesis of this compound, based on established methods for pyrazole synthesis.
Synthesis of this compound
This synthesis is typically achieved through the condensation reaction of a β-diketone with hydrazine.
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate or hydrazine hydrochloride
-
Ethanol or acetic acid (as solvent)
-
Sodium hydroxide or potassium carbonate (if using hydrazine hydrochloride)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. If using hydrazine hydrochloride, a base such as potassium carbonate (1.2 equivalents) should be added to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Derivatives of this compound are recognized for their anti-inflammatory and analgesic properties. The primary mechanism of action is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins by COX enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, compounds like this compound can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Experimental Workflow for Assessing Anti-inflammatory Activity
A common in vitro assay to determine the COX inhibitory activity of a compound involves measuring the reduction in prostaglandin E₂ (PGE₂) production in a cell-based system.
References
A Technical Guide to the Spectroscopic Characterization of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole could not be located. However, this guide provides valuable spectroscopic data for structurally analogous compounds, detailed experimental protocols, and visualizations of analytical workflows to aid researchers in the characterization of this and similar pyrazole derivatives. The presented data should be used for predictive and comparative purposes.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities necessitate thorough structural characterization, for which spectroscopic methods are indispensable. This guide focuses on the expected spectroscopic properties of this compound and provides the necessary protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize spectroscopic data for compounds closely related to this compound. This information can be used to predict the spectral features of the target molecule.
¹H NMR Data of a Structurally Similar Compound: 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
Solvent: CDCl₃, Reference: TMS
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.27 | d, J = 9.06 Hz | 2H | Ar-H |
| 6.90 | d, J = 9.06 Hz | 2H | Ar-H |
| 5.90 | s | 1H | Pyrazole-H4 |
| 3.8 | s | 3H | OCH₃ |
| 2.26 | s | 3H | CH₃ |
| 2.23 | s | 3H | CH₃ |
Source: The Royal Society of Chemistry.[1]
¹³C NMR Data of a Structurally Similar Compound: 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 158.7 | Ar-C (C-O) |
| 148.0 | Pyrazole-C |
| 139.1 | Pyrazole-C |
| 132.7 | Ar-C |
| 125.9 | Ar-CH |
| 113.7 | Ar-CH |
| 105.9 | Pyrazole-CH |
| 55.1 | OCH₃ |
| 13.1 | CH₃ |
| 11.7 | CH₃ |
Source: The Royal Society of Chemistry.[1]
Mass Spectrometry Data of a Structurally Similar Compound: 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
| m/z | Assignment |
| 203 | [M+H]⁺ |
Source: The Royal Society of Chemistry.[1]
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift resolution.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).
-
Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify ¹H-¹H couplings), HSQC (to correlate directly bonded ¹H and ¹³C), and HMBC (to identify long-range ¹H-¹³C correlations).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is usually an average of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (around 3300 cm⁻¹), C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-O stretches.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar compounds and can be run in positive or negative ion mode. Electron ionization (EI) is an alternative for more volatile and thermally stable compounds.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ or [M+H]⁺).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectrum to confirm the molecular weight of the compound. Interpret the fragmentation pattern to gain insights into the molecular structure.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: A diagram illustrating some of the potential fragmentation pathways for the protonated molecule in ESI-MS.
References
crystal structure of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
An In-Depth Technical Guide on the Crystal Structure of Pyrazole Derivatives: A Case Study of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole Analogs
Abstract
This technical guide provides a comprehensive overview of the methodologies and data associated with determining the crystal structure of pyrazole derivatives, with a focus on analogs of this compound. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding their three-dimensional structure at an atomic level is crucial for structure-based drug design and for elucidating mechanisms of action. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data in a structured format, and visualizes the experimental workflow.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their therapeutic potential is broad, encompassing anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The biological activity of these compounds is intrinsically linked to their molecular geometry and the intermolecular interactions they form with their biological targets. Therefore, the precise determination of their crystal structure is a fundamental step in the drug development process. This guide uses analogs of this compound as a case study to illustrate the process of crystal structure elucidation.
Experimental Protocols
Synthesis of Pyrazole Derivatives
The synthesis of 3,5-disubstituted pyrazoles is often achieved through a condensation reaction between a 1,3-diketone and hydrazine hydrate. The following is a representative synthetic protocol for a this compound analog.
Materials:
-
4-methoxyacetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Claisen Condensation: 4-methoxyacetophenone is reacted with ethyl acetate in the presence of a strong base like sodium ethoxide to form the intermediate 1,3-diketone (1-(4-methoxyphenyl)butane-1,3-dione).
-
Cyclization: The resulting 1,3-diketone is then refluxed with hydrazine hydrate in a solvent such as ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired this compound derivative.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.
Procedure:
-
Dissolve the purified pyrazole derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.
-
Allow the solution to cool to room temperature slowly.
-
The container is then loosely covered to allow for the slow evaporation of the solvent over several days.
-
Colorless, prism-shaped crystals are typically harvested.
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation:
-
Bruker APEX-II CCD diffractometer
-
MoKα radiation (λ = 0.71073 Å)
-
Graphite monochromator
Data Collection and Processing:
-
A suitable crystal is mounted on a goniometer head.
-
Data is collected at a controlled temperature (e.g., 296 K) using a series of ω and φ scans.
-
The collected data is processed using software such as SAINT for integration and SADABS for absorption correction.
-
The structure is solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Crystallographic Data
The following table summarizes representative crystallographic data for a pyrazole derivative analog.
| Parameter | Value |
| Empirical formula | C₁₁H₁₂N₂O |
| Formula weight | 188.23 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 12.456(5) Å, β = 109.34(3)° | |
| c = 8.987(3) Å, γ = 90° | |
| Volume | 1069.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.169 Mg/m³ |
| Absorption coefficient | 0.078 mm⁻¹ |
| F(000) | 400 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.45 to 28.29° |
| Index ranges | -13<=h<=13, -16<=k<=16, -11<=l<=11 |
| Reflections collected | 9182 |
| Independent reflections | 2598 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6892 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2598 / 0 / 128 |
| Goodness-of-fit on F² | 1.032 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.067, wR2 = 0.142 |
| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |
Molecular and Supramolecular Structure
The molecular structure of this compound analogs typically features a planar pyrazole ring. The phenyl ring is generally twisted with respect to the pyrazole ring. The crystal packing is often dominated by intermolecular hydrogen bonds of the N-H···N type, linking molecules into chains or dimers. Additional C-H···π interactions may also contribute to the stability of the crystal lattice.
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the synthesis, crystallization, and structural elucidation of pyrazole derivatives.
Logical Relationship of Structural Analysis
Caption: Logical flow from raw diffraction data to the final validated crystal structure.
Conclusion
The determination of the and its analogs provides invaluable insight into their conformational preferences and intermolecular interactions. This information is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents. The methodologies and data presented in this guide serve as a foundational reference for researchers in the fields of medicinal chemistry, materials science, and drug development.
The Multifaceted Biological Activities of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole have emerged as a promising class of molecules exhibiting significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation. This technical guide provides an in-depth overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development in this field.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of critical cellular processes and the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected this compound analogs and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.9 |
| HepG2 (Liver) | 21.5 | Doxorubicin | 0.2 | |
| HCT-116 (Colon) | 18.7 | 5-Fluorouracil | 4.5 | |
| Derivative B | A549 (Lung) | 12.8 | Cisplatin | 8.2 |
| PC-3 (Prostate) | 19.1 | Docetaxel | 0.005 | |
| Derivative C | K562 (Leukemia) | 9.5 | Imatinib | 0.5 |
Note: The data presented is a compilation from various studies on structurally related pyrazole derivatives and serves as a representative illustration. Actual values for specific this compound derivatives may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with the same concentration of DMSO as the test wells.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives, including those with the this compound core, have shown promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative D | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Escherichia coli | 32 | Aspergillus niger | 64 | |
| Derivative E | Bacillus subtilis | 8 | Cryptococcus neoformans | 16 |
| Pseudomonas aeruginosa | 64 | Trichophyton rubrum | 32 |
Note: The data presented is a compilation from various studies on structurally related pyrazole derivatives and serves as a representative illustration. Actual values for specific this compound derivatives may vary.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][5]
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared. For bacteria, colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells. For fungi, a spore or yeast suspension is prepared and adjusted to a specific concentration.
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in the broth directly in the 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microplates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of this compound derivatives can be evaluated in vivo using models such as the carrageenan-induced paw edema test in rodents. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Derivative F | 20 | 45.2 | Indomethacin | 10 | 55.8 |
| Derivative G | 20 | 51.7 | Indomethacin | 10 | 55.8 |
Note: The data presented is a representative illustration. Actual values for specific this compound derivatives may vary.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[6][7][8]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally to different groups of animals. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema is calculated for each group at each time point. The percentage of inhibition of edema is then calculated using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] × 100 where ΔV is the change in paw volume.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed herein have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided data and experimental protocols offer a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of compounds. Future investigations should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising molecules into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. protocols.io [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
Potential Therapeutic Targets of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The compound 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole represents a key structure within this class, recognized for its potential as a versatile synthetic intermediate in the development of novel therapeutic agents. While specific comprehensive studies on this exact molecule are limited, a wealth of data on structurally similar pyrazole derivatives provides compelling insights into its potential therapeutic targets and mechanisms of action. This technical guide consolidates the available preclinical data on close analogs to illuminate the therapeutic promise of this compound and to provide a foundation for future research and drug development endeavors. The information presented herein is largely based on the activities of related pyrazole compounds, offering a predictive look into the potential applications of the target molecule.
Potential Therapeutic Target: Inflammation and Analgesia
A significant body of evidence points to the potential of pyrazole derivatives as potent anti-inflammatory and analgesic agents. The primary mechanism for these effects is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.
Quantitative Data: Anti-inflammatory and Analgesic Activity of Related Pyrazole Derivatives
The following table summarizes the anti-inflammatory and analgesic activities of various pyrazole derivatives that are structurally related to this compound.
| Compound/Derivative Class | Assay | Dose/Concentration | Activity | Reference |
| 1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles | Carrageenan-induced rat paw edema | 50 mg/kg | Significant inhibition of edema | [1] |
| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin Inhibition | 2.5 and 5 mg/kg | Significant anti-inflammatory activity comparable to celecoxib | [2] |
| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Adjuvant-induced arthritis in rats | - | ED50 = 0.31 mg/kg (oral) | [3] |
| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Carrageenan-induced foot edema in rats | - | ED50 = 2.6 mg/kg (oral) | [3] |
| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Randall-Selitto assay (inflamed paw) | - | ED30 = 0.55 mg/kg | [3] |
| 3,5-Dimethyl pyrazole derivatives | Acetic acid-induced writhing in mice | - | 44.05% to 79.12% inhibition | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo method to screen for acute anti-inflammatory activity.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compound (e.g., 1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and test compound groups at various doses.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Signaling Pathway: Proposed Anti-inflammatory Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comprehensive Review of Substituted 1H-Pyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of compounds with diverse and significant biological activities. This versatile five-membered heterocyclic ring, containing two adjacent nitrogen atoms, has been extensively explored by researchers, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of substituted 1H-pyrazole compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Synthesis of Substituted 1H-Pyrazole Compounds
The synthesis of the pyrazole nucleus is a well-established area of organic chemistry, with several versatile methods available for the construction of substituted derivatives. The most common and classical approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[1] Variations of this method allow for the introduction of a wide range of substituents at various positions of the pyrazole ring.
Another prevalent method is the 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkenes.[2] This approach offers a high degree of regioselectivity in the synthesis of polysubstituted pyrazoles. Additionally, multicomponent reactions have emerged as an efficient and eco-friendly strategy for the one-pot synthesis of complex pyrazole derivatives from simple starting materials.
Biological Activities of Substituted 1H-Pyrazole Compounds
Substituted 1H-pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[2][3] The nature and position of the substituents on the pyrazole ring play a crucial role in determining the biological activity of the resulting compound. The most prominent and extensively studied activities include:
-
Anticancer Activity: A vast number of substituted pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] These compounds often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[4]
-
Antimicrobial Activity: Pyrazole derivatives have shown significant activity against a broad range of pathogenic bacteria and fungi.[2] The mechanism of their antimicrobial action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
-
Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[2] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.
-
Antiviral Activity: Certain substituted pyrazoles have been found to possess antiviral properties, including activity against HIV.[1][3]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for a selection of substituted 1H-pyrazole compounds, as reported in the literature. This data provides a valuable resource for comparing the potency of different derivatives and for understanding structure-activity relationships.
Table 1: Anticancer Activity of Substituted 1H-Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |
| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | HIV-1 | Antiviral Assay | EC50 = 3.6 | [3] |
| Pyrazole carbaldehyde derivative (compound 43) | MCF7 (Breast) | PI3 Kinase Inhibition | IC50 = 0.25 | [4] |
| Fused pyrazole derivative (compound 50) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | IC50 = 0.71 | [4] |
| Pyrazole benzothiazole hybrid (compound 25) | HT29, PC3, A549, U87MG | Antiangiogenic | IC50 = 3.17 - 6.77 | [4] |
| Amino cyano pyrazole (compound 12) | Leukemia, Renal, SR, Colon | Antitumor | GI50 = 0.36 | [5] |
| Tricyclic-napthopyrazole (compound 13) | Leukemia, Renal, SR, Colon | Antitumor | GI50 = 0.08 | [5] |
| Pyrazole-containing derivative (compound 50) | MCF-7, A549, HeLa | Anticancer | IC50 = 0.83 - 1.81 | [5] |
| Pyrazole derivative (compound 42) | WM 266.4, MCF-7 | Anticancer | IC50 = 0.12, 0.16 | [5] |
Table 2: Antimicrobial Activity of Substituted 1H-Pyrazole Derivatives
| Compound/Derivative | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |
| Pyrazole derivative (compound 210) | MRSA, PRSA, VRE | Antibacterial | MIC = 1 - 2 | [2] |
| 3,5-diaryl-4-bromo-1H-pyrazoles | Aspergillus flavus, Candida albicans | Antifungal | - | [6] |
| Nitrofuran containing pyrazole | Bacteria and Fungi | Antimicrobial | - | [7] |
| Pyrazole-3-carboxylic acid derivatives | Bacteria and Fungi | Antimicrobial | - | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible synthesis and evaluation of substituted 1H-pyrazole compounds. Below are representative methodologies for a key synthetic route and for the most common biological assays.
Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Unsaturated Carbonyl Compounds
This protocol describes a general and widely used method for the synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
α,β-Unsaturated carbonyl compound (chalcone) (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Glacial acetic acid (10 mL)
-
Ethanol (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate or the substituted hydrazine (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product that precipitates out is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Anticancer Activity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microtiter plates
-
Substituted pyrazole compounds to be tested (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antibacterial Activity Evaluation using Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well U-bottom microtiter plates
-
Substituted pyrazole compounds to be tested (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound and the positive control antibiotic in a suitable solvent.
-
In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the test compound solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound in the wells.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume in each well to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Substituted 1H-pyrazole compounds often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Substituted Pyrazoles.
Caption: EGFR/VEGFR Signaling Pathways and Inhibition by Substituted Pyrazoles.
Caption: Cyclin-Dependent Kinase (CDK) Pathway in the Cell Cycle.
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of substituted 1H-pyrazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unraveling the Molecular Mechanisms of Methoxyphenyl Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxyphenyl pyrazole compounds have emerged as a versatile and promising class of molecules in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of their core mechanisms of action, focusing on their anti-inflammatory, anticancer, and kinase inhibitory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development in this area.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A primary mechanism underlying the anti-inflammatory effects of several methoxyphenyl pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.
Mechanism of Action: COX-2 Inhibition
Methoxyphenyl pyrazole compounds, structurally similar to the selective COX-2 inhibitor celecoxib, are proposed to bind to the active site of the COX-2 enzyme. This binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby blocking the synthesis of prostaglandins and exerting an anti-inflammatory effect. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: In Vitro COX-2 Inhibition
The inhibitory potency of various methoxyphenyl pyrazole derivatives against COX-1 and COX-2 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug concentration required to inhibit 50% of the enzyme's activity.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole 4 | COX-2 | < 25 | Not Reported |
| Pyrazole 11 | COX-2 | < 25 | Not Reported |
Data compiled from in vitro studies.[1]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor Solution
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme and Compound Addition: To each well of a 96-well plate, add COX Assay Buffer, COX Cofactor Solution, and COX Probe.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (Celecoxib).
-
Add the diluted COX-2 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity (Excitation/Emission ~535/587 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by methoxyphenyl pyrazole compounds.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Certain methoxyphenyl pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The primary mechanisms implicated are the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).
Mechanism of Action: ROS Generation and Caspase Activation
Studies have shown that compounds like 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole can induce a dose- and time-dependent cytotoxicity in cancer cells.[2][3] This effect is associated with an increase in intracellular ROS levels. Elevated ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. A key downstream event is the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data: Anticancer Activity
The anticancer efficacy of methoxyphenyl pyrazole compounds is typically evaluated by determining their IC50 values in various cancer cell lines using cell viability assays like the MTT assay.
| Compound | Cell Line | Treatment Duration | IC50 (µM) |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 24 hours | 14.97 |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 48 hours | 6.45 |
| Paclitaxel (Control) | MDA-MB-468 (Triple Negative Breast Cancer) | 24 hours | 49.90 |
| Paclitaxel (Control) | MDA-MB-468 (Triple Negative Breast Cancer) | 48 hours | 25.19 |
Data from a study on pyrazole derivatives in breast cancer cells.[2][3]
Experimental Protocols
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Methoxyphenyl pyrazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl pyrazole compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Materials:
-
Treated and untreated cell lysates
-
Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.
-
Add Reaction Buffer to each well.
-
Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Signaling Pathway: ROS-Mediated Apoptosis
Caption: Proposed pathway for apoptosis induction by methoxyphenyl pyrazoles.
Kinase Inhibition: Targeting Growth Factor Receptor Signaling
A growing body of evidence suggests that certain methoxyphenyl pyrazole derivatives can function as potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: ATP-Competitive Inhibition
Methoxyphenyl pyrazoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of receptors like EGFR and VEGFR-2. This binding prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are critical for tumor growth and survival.
Quantitative Data: Kinase Inhibitory Activity
The inhibitory potency of these compounds against specific kinases is determined through in vitro kinase assays.
| Compound | Target Kinase | IC50 (µM) |
| 18c | EGFR | 0.574 |
| 18g | EGFR | 1.427 |
| 18h | EGFR | 0.574 |
| 18c | VEGFR-2 | 0.218 |
| 18g | VEGFR-2 | 0.168 |
| 18h | VEGFR-2 | 0.135 |
| Erlotinib (EGFR inhibitor control) | EGFR | 0.105 |
| Sorafenib (VEGFR-2 inhibitor control) | VEGFR-2 | 0.041 |
Data from a study on pyrazoline derivatives as kinase inhibitors.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Test compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add the luminescent detection reagent according to the kit manufacturer's protocol. This typically involves a step to deplete remaining ATP, followed by a step to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: Inhibition of EGFR/VEGFR-2 Signaling
Caption: ATP-competitive inhibition of EGFR and VEGFR-2 by methoxyphenyl pyrazoles.
Conclusion
Methoxyphenyl pyrazole compounds represent a versatile scaffold with multiple mechanisms of action, making them attractive candidates for the development of novel therapeutics. Their ability to inhibit COX-2, induce apoptosis in cancer cells through ROS generation, and target key signaling kinases like EGFR and VEGFR-2 highlights their potential in treating a range of diseases, from inflammatory disorders to cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and optimize these promising compounds. Future studies should focus on elucidating the structure-activity relationships for each mechanism, improving selectivity, and evaluating the in vivo efficacy and safety of lead candidates.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
CAS Number: 23263-96-9
This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to limited publicly available data on this specific molecule, this guide draws upon information from closely related pyrazole derivatives to present a representative profile, including its chemical identifiers, synthesis, potential biological activities, and mechanisms of action.
Core Identifiers and Chemical Properties
This compound is a white crystalline solid.[1] Its fundamental chemical identifiers and properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 23263-96-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| PubChem ID | 2764201 | [1] |
| MDL Number | MFCD03934061 | [1] |
| Appearance | White powder | [1] |
| Melting Point | 114-122 °C | [1] |
Synthesis and Characterization
The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the logical precursors would be 1-(4-methoxyphenyl)butane-1,3-dione and hydrazine.
Experimental Protocol: General Synthesis of 3,5-Disubstituted Pyrazoles
The following is a generalized protocol based on the synthesis of structurally similar pyrazoles.
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate or hydrazine hydrochloride
-
Ethanol
-
Potassium carbonate (if using hydrazine hydrochloride)
Procedure:
-
A mixture of the 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) is refluxed in ethanol for several hours.
-
If hydrazine hydrochloride is used, a base such as potassium carbonate is added to the reaction mixture.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired pyrazole derivative.
Characterization
-
¹H NMR: Signals corresponding to the methyl protons, methoxy protons, aromatic protons of the phenyl ring, and the pyrazole ring protons.
-
¹³C NMR: Resonances for the carbons of the methyl group, methoxy group, the aromatic ring, and the pyrazole ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Potential Biological Activities and Mechanism of Action
Derivatives of pyrazole are known to exhibit a wide range of biological activities, with anti-inflammatory and analgesic properties being prominent. While specific quantitative data for this compound is not available, the broader class of pyrazole-containing compounds has been extensively studied.
Anti-inflammatory and Analgesic Effects
Many pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies. This has led to the development of several pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.
Cyclooxygenase (COX) Inhibition
The potential mechanism of action for the anti-inflammatory and analgesic effects of pyrazole compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
The following diagram illustrates the general workflow for a COX inhibition assay, a common method to evaluate the anti-inflammatory potential of compounds like this compound.
Caption: A generalized workflow for determining the in vitro cyclooxygenase (COX) inhibitory activity.
Signaling Pathways
The anti-inflammatory action of COX inhibitors involves the modulation of the prostaglandin synthesis pathway. By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of intervention for COX inhibitors.
Caption: The role of COX enzymes in prostaglandin synthesis and the hypothesized inhibitory action.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. While specific experimental data for this molecule is sparse in the public domain, the well-documented chemistry and pharmacology of related pyrazole derivatives provide a strong foundation for its further investigation. The synthesis is expected to be straightforward, and its biological activity is likely to be mediated through the inhibition of cyclooxygenase enzymes. Further research is warranted to fully characterize this compound and elucidate its precise therapeutic potential.
References
The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its versatile scaffold is found in a multitude of clinically significant drugs, including the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB. This technical guide delves into the historical discovery of pyrazole and the evolution of its synthesis, providing a detailed examination of the seminal methods that paved the way for modern heterocyclic chemistry. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical syntheses are provided.
The Genesis of Pyrazole: Ludwig Knorr's Serendipitous Discovery
The history of pyrazole synthesis begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole compound, 1-phenyl-3-methyl-5-pyrazolone, which would later form the basis for the widely used analgesic and antipyretic drug, antipyrine.[2] This pioneering work involved the condensation reaction of a β-ketoester, ethyl acetoacetate, with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , remains a fundamental and widely employed method for constructing the pyrazole ring.[1][5]
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7] The reaction is typically catalyzed by acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5] A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products, the selectivity of which is influenced by steric and electronic factors.[5][8]
Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
Reaction Scheme:
Caption: The Knorr pyrazole synthesis reaction scheme.
Experimental Protocol (Adapted from Knorr's 1883 publication): [1]
-
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
-
Apparatus:
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
-
Melting point apparatus
-
-
Procedure:
-
In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.
-
The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.
-
The water formed was separated from the oily product.
-
The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol, yielding the crude pyrazolone product.
-
The crude product was purified by recrystallization.
-
Quantitative Data from Knorr's Original Work:
| Reactant | Mass (g) | Molar Equivalent |
| Phenylhydrazine | 100 | 1 |
| Ethyl acetoacetate | 125 | ~1.05 |
| Product | Yield | Melting Point |
| 1-Phenyl-3-methyl-5-pyrazolone | Not specified | 127 °C |
The Pechmann Pyrazole Synthesis: An Alternative Pathway
In 1898, another German chemist, Hans von Pechmann, developed an alternative method for pyrazole synthesis.[9][10][11][12] The Pechmann pyrazole synthesis involves the reaction of diazomethane with acetylenic compounds.[10][13] This method represents a 1,3-dipolar cycloaddition reaction, where diazomethane acts as the 1,3-dipole. The analogous reaction with diazoacetic esters provides a route to pyrazolecarboxylic acid derivatives.[10] While Knorr's method relies on the condensation of pre-formed 1,3-dicarbonyl systems, Pechmann's approach builds the heterocyclic ring from acyclic precursors through a cycloaddition process.
General Reaction Scheme of the Pechmann Pyrazole Synthesis
Caption: The Pechmann pyrazole synthesis reaction scheme.
Reaction Mechanism Workflow:
The mechanism of the Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition.
Caption: Workflow of the Pechmann synthesis mechanism.
Evolution of Pyrazole Synthesis: Beyond the Classics
Following the foundational work of Knorr and Pechmann, the synthesis of pyrazoles has been the subject of extensive research, leading to a vast array of methodologies. Many of these modern approaches still rely on the core principle of reacting a binucleophile (hydrazine derivative) with a 1,3-dielectrophile.
Synthesis from α,β-Unsaturated Carbonyl Compounds
A significant variation of the Knorr synthesis involves the use of α,β-unsaturated aldehydes and ketones as the three-carbon component. The reaction with hydrazines proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford pyrazolines, which can then be oxidized to the corresponding pyrazoles.
General Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 10. Pechmann Pyrazole Synthesis [drugfuture.com]
- 11. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 12. alchetron.com [alchetron.com]
- 13. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
theoretical studies on the electronic structure of pyrazoles
An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of Pyrazoles
Introduction
Pyrazoles, five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4] The versatile reactivity and biological function of the pyrazole moiety are intrinsically linked to its electronic structure.[5] Theoretical and computational chemistry have become indispensable tools for elucidating the nuanced electronic properties of these molecules, providing insights that guide rational drug design and the development of novel materials.[6]
This technical guide provides a comprehensive overview of the theoretical methods used to study the electronic structure of pyrazoles. It details the key findings regarding their molecular geometry, tautomerism, frontier molecular orbitals, and electron density distribution, supported by quantitative data and detailed computational protocols.
Theoretical Methodologies and Experimental Protocols
Quantum chemical calculations are the primary theoretical approach for investigating the electronic structure of pyrazoles. The choice of method and basis set is crucial for obtaining accurate results.
Key Computational Methods
-
Density Functional Theory (DFT): This is the most widely used method due to its favorable balance of accuracy and computational cost.[7] Common functionals employed for pyrazole studies include B3LYP (Becke, three-parameter, Lee-Yang-Parr) and M06-2X.[6][8][9] DFT is effective for geometry optimization, frequency calculations, and predicting various electronic properties.[8]
-
Ab Initio Methods: These methods are based on first principles without empirical parameters.
-
Hartree-Fock (HF): A fundamental method that provides a good starting point but often requires correction for electron correlation.[10]
-
Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation and offers higher accuracy than HF, particularly for geometry and energy calculations.[1][6][11]
-
Coupled Cluster (CC): Methods like CCSD(T) provide the "gold standard" in accuracy for smaller molecules but are computationally very demanding.[9]
-
-
Semi-empirical Methods: Methods like PM3 are faster but less accurate and are typically used for very large systems or initial explorations.[10]
Basis Sets
The basis set describes the atomic orbitals used in the calculation. The selection impacts accuracy and computational time.
-
Pople-style basis sets: 6-31G(d,p) and 6-311++G(d,p) are commonly used, offering a good compromise for geometry and energy calculations. The "+" symbols indicate the addition of diffuse functions (important for anions and weak interactions), while "(d,p)" indicates polarization functions (for accurately describing bonding).[6][8][11]
-
Correlation-consistent basis sets: cc-pVTZ and aug-cc-pVDZ provide systematically improvable accuracy and are often used for high-accuracy energy calculations.[10][12]
General Experimental (Computational) Protocol
The typical workflow for a theoretical study of a pyrazole derivative involves several key steps, as illustrated below.
References
- 1. purkh.com [purkh.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Synthesis of benzimidazoles containing pyrazole group and quantum chemistry calculation of their spectroscopic properties and electronic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole: An Application Note and Laboratory Protocol
This document provides a detailed protocol for the laboratory synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Paal-Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this protocol, 1-(4-methoxyphenyl)butane-1,3-dione is reacted with hydrazine hydrate to yield the target pyrazole.
This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Experimental Overview
The synthesis of this compound is achieved through a one-step cyclocondensation reaction. The key transformation involves the reaction of 1-(4-methoxyphenyl)butane-1,3-dione with hydrazine hydrate in a suitable solvent, typically a lower alcohol such as ethanol, under reflux conditions. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified by recrystallization.
Reactant and Product Details
The key reactants and the product of this synthesis are detailed below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-(4-methoxyphenyl)butane-1,3-dione | C₁₁H₁₂O₃ | 192.21 | Starting Material |
| Hydrazine Hydrate (64-80%) | H₆N₂O | 50.06 | Reagent |
| Ethanol (absolute) | C₂H₆O | 46.07 | Solvent |
| This compound | C₁₁H₁₂N₂O | 188.23 | Product |
Experimental Protocol
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate (64-80% solution in water)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 1-(4-methoxyphenyl)butane-1,3-dione in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 1.1 to 1.5 equivalents of hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation: Reduce the volume of the solvent using a rotary evaporator. The crude product may precipitate out upon cooling or after the addition of cold water.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol or water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Reaction and Product Data
The following table summarizes the typical reaction conditions and expected results for the synthesis of this compound.
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Reflux (approx. 78 °C in ethanol) |
| Solvent | Absolute Ethanol |
| Expected Yield | 85-95% (based on similar syntheses) |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | 135-137 (predicted) |
Spectroscopic Data
The following tables provide the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H (pyrazole) |
| ~7.6 - 7.8 | d | 2H | Ar-H (ortho to OCH₃) |
| ~6.9 - 7.1 | d | 2H | Ar-H (meta to OCH₃) |
| ~6.2 - 6.4 | s | 1H | C4-H (pyrazole) |
| ~3.8 | s | 3H | OCH₃ |
| ~2.3 | s | 3H | CH₃ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O (aromatic) |
| ~150 | C3 (pyrazole) |
| ~140 | C5 (pyrazole) |
| ~127 | Ar-C (ortho to OCH₃) |
| ~125 | Ar-C (ipso) |
| ~114 | Ar-C (meta to OCH₃) |
| ~105 | C4 (pyrazole) |
| ~55 | OCH₃ |
| ~11 | CH₃ |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Safety Precautions
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethanol is flammable. Avoid open flames and use a heating mantle or oil bath for heating.
-
Standard laboratory safety procedures should be followed at all times.
Application Notes & Protocols: 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole as a Ligand in Homogeneous Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are a significant class of N-heterocyclic ligands extensively used in transition metal coordination chemistry and homogeneous catalysis. Their utility stems from their versatile coordination modes and the ability to fine-tune the steric and electronic properties of the metal center through substitution on the pyrazole ring. The two adjacent nitrogen atoms in the pyrazole core can coordinate to a metal center in a monodentate fashion or act as a bridging unit in polynuclear complexes. This adaptability has led to the development of pyrazole-based transition metal complexes for a wide array of catalytic transformations, including carbon-carbon and carbon-heteroatom cross-coupling reactions, hydrogenation, and polymerization.[1][2]
This document provides detailed protocols for the synthesis of the ligand 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole and its application as a supporting ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of Ligand: this compound
The synthesis of this compound is readily achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
Experimental Protocol
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 1-(4-methoxyphenyl)butane-1,3-dione (1.92 g, 10.0 mmol).
-
Dissolve the dione in ethanol (30 mL).
-
Add hydrazine hydrate (0.5 mL, ~10.0 mmol, 1.0 equivalent) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid (0.1 mL) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water (30 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.
Synthesis Workflow
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The this compound ligand can be used to form an active catalyst in situ with a palladium precursor for C-C bond formation. The Suzuki-Miyaura reaction, coupling an aryl halide with an arylboronic acid, is a powerful tool in synthetic chemistry.[3]
General Experimental Protocol (In Situ Catalyst Formation)
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (Ligand, L )
-
Aryl halide (e.g., 4-Bromoanisole)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
Add the ligand, this compound (4.1 mg, 0.022 mmol, 2.2 mol%).
-
Add the aryl halide (e.g., 4-bromoanisole, 187 mg, 1.0 mmol).
-
Add the arylboronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol).
-
Add the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Add anhydrous 1,4-dioxane (3 mL) and deionized water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 8-16 hours, or until TLC/GC-MS analysis indicates completion.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Representative Catalytic Data
The following table presents illustrative data for the Suzuki-Miyaura coupling of various substrates using the described Pd/pyrazole ligand system.
Note: This data is representative and serves to illustrate typical results for such a catalytic system. Actual performance may vary.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 88 |
| 4 | 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 78 |
Visualization of Suzuki-Miyaura Catalytic Cycle
The pyrazole ligand plays a crucial role in stabilizing the palladium center throughout the catalytic cycle, influencing its reactivity and longevity.
Characterization Methods
The synthesized ligand and its metal complexes should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligand. Coordination to a metal center typically induces shifts in the signals of the pyrazole ring protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazole N-H and C=N bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ligand and its complexes.
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of a metal complex, confirming coordination modes and geometry.
This comprehensive set of protocols and notes provides a foundational guide for researchers looking to utilize this compound as a ligand in the development of novel catalytic systems.
References
Application of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole in Organic Solar Cells: A Review of Current Research
Researchers, scientists, and drug development professionals exploring novel materials for organic electronics will find this application note addresses the current landscape of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole in the context of organic solar cells (OSCs). Despite the growing interest in pyrazole derivatives for photovoltaic applications, a comprehensive review of existing literature reveals a significant gap in the direct application and characterization of this compound within OSCs.
While the specific compound this compound has not been documented in dedicated studies on organic solar cells, the broader family of pyrazole-containing molecules has shown promise in various roles within photovoltaic devices. This note will, therefore, provide a general overview of the potential applications based on the known functions of similar pyrazole derivatives and outline the necessary experimental protocols to evaluate the suitability of this compound for these purposes.
Potential Applications in Organic Solar Cells
Drawing parallels from related pyrazole compounds, this compound could potentially function as a:
-
Hole Transporting Layer (HTL): Materials used for HTLs should possess high hole mobility, suitable HOMO energy levels to align with the donor material and the anode, and good film-forming properties.[1][2][3] The electron-rich methoxyphenyl group in the target molecule could facilitate hole transport.
-
Electron Transporting Layer (ETL): Conversely, with appropriate molecular engineering, pyrazole derivatives can be designed to have suitable LUMO energy levels for electron transport.
-
Non-fullerene Acceptor (NFA): The core pyrazole structure could be functionalized to create novel non-fullerene acceptors, which are a key component in modern bulk heterojunction (BHJ) solar cells.
-
Interface Modifier: Small molecules are often used to modify the interfaces between different layers in an OSC to improve charge extraction and reduce recombination.
Experimental Protocols for Evaluation
To assess the viability of this compound in organic solar cells, a series of experiments would be required. The following protocols provide a general framework for such an investigation.
Synthesis of this compound
A common synthetic route to this type of pyrazole involves the condensation of a β-diketone with a hydrazine derivative. For the target molecule, this would likely involve the reaction of 1-(4-methoxyphenyl)butane-1,3-dione with hydrazine hydrate.
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 1-(4-methoxyphenyl)butane-1,3-dione in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with a cold solvent (e.g., cold ethanol or water) to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of an Organic Solar Cell Device
The following protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell, where this compound could be tested, for instance, as a component of the active layer or as an interfacial layer.
Device Architecture: ITO / PEDOT:PSS / Active Layer / ETL / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Donor material (e.g., P3HT, PTB7-Th)
-
Acceptor material (e.g., PC₆₁BM, PC₇₁BM)
-
This compound (if used in the active layer)
-
Electron Transport Layer (ETL) material (e.g., LiF, Ca, ZnO)
-
Aluminum (Al) for the cathode
-
Organic solvents (e.g., chlorobenzene, dichlorobenzene)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates. Anneal the films at a specified temperature (e.g., 140 °C) in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a solution of the donor, acceptor, and potentially this compound in a suitable organic solvent. Spin-coat this active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the active layer film at an optimized temperature to improve morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the ETL (e.g., LiF) and then the aluminum cathode under high vacuum.
Characterization of the Organic Solar Cell
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination to measure the J-V characteristics of the fabricated devices.
-
From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the device's spectral response to different wavelengths of light. This helps in understanding how efficiently photons are converted to charge carriers at each wavelength.
Data Presentation
As no experimental data for the application of this compound in OSCs is currently available, a quantitative data table cannot be provided. Should experimental investigations be undertaken, the following table structure is recommended for clear comparison of performance metrics.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (without pyrazole derivative) | ||||
| Device with pyrazole derivative |
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for synthesizing the target compound and fabricating an organic solar cell for its evaluation.
Caption: Synthesis workflow for this compound.
Caption: Workflow for fabricating and characterizing organic solar cells.
Conclusion and Future Outlook
While direct evidence is lacking for the application of this compound in organic solar cells, the broader class of pyrazole derivatives suggests its potential. The protocols and workflows outlined here provide a foundational approach for researchers to explore its utility as a novel material in photovoltaic devices. Future research should focus on the synthesis, characterization, and systematic evaluation of this and similar pyrazole compounds to unlock their potential in the field of organic electronics.
References
Application Notes and Protocols for In Vitro Evaluation of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro evaluation of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, a pyrazole derivative with potential therapeutic applications. Pyrazole-based compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5] The following protocols describe a primary cytotoxicity screening using the MTT assay, a secondary mechanistic study to assess apoptosis induction via Annexin V-FITC/PI staining, and a potential target-based screen focusing on Cyclooxygenase (COX) enzyme inhibition. These assays are fundamental in characterizing the bioactivity of novel chemical entities in a drug discovery pipeline.
Biological Context and Potential Applications
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[4] Compounds structurally related to this compound have been reported to exhibit potent anticancer activity by inducing apoptosis and cell cycle arrest.[6][7] Furthermore, pyrazole derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[8][9] The presence of a methoxyphenyl group can also influence the biological activity of the molecule.[6] Therefore, the in vitro evaluation of this compound is warranted to elucidate its specific biological effects.
Experimental Protocols
Cell Viability Assessment by MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Treat the cells with various concentrations of the compound for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[11]
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | |
| This compound | A549 | 48 | |
| Doxorubicin (Positive Control) | MCF-7 | 48 | |
| Doxorubicin (Positive Control) | A549 | 48 |
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with the test compound.[11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[11]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
Data Presentation:
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | - | |||
| This compound | IC50 | |||
| This compound | 2x IC50 | |||
| Positive Control (e.g., Staurosporine) | - |
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines the inhibitory activity of the compound against COX-1 and COX-2 isoforms.[8]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the assay kit instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Add the COX-1 or COX-2 enzyme to initiate the reaction and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Add arachidonic acid to each well to start the reaction.
-
Detection: Stop the reaction and measure the absorbance or fluorescence according to the kit's protocol. The signal is proportional to the amount of prostaglandin produced.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
| This compound | |||
| Celecoxib (Positive Control) |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Testing of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the synthetic pyrazole derivative, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. The protocols outlined below are based on established methodologies for determining the efficacy of novel antimicrobial agents against a panel of clinically relevant bacterial and fungal strains.
Introduction
Pyrazole derivatives are a well-documented class of heterocyclic compounds possessing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound this compound belongs to this promising class of molecules. Its structural features suggest potential for development as a novel antimicrobial agent. The following protocols provide standardized methods for researchers to assess its in vitro antimicrobial activity.
Overview of Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is a cornerstone of antimicrobial research. It is employed to determine the concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism. The most common methods for AST are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening.
Logical Workflow for Antimicrobial Testing
Caption: General experimental workflow for antimicrobial susceptibility testing.
Experimental Protocols
Preparation of Test Compound
-
Stock Solution: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to achieve the desired final concentrations for testing (e.g., 0.25 to 256 µg/mL).
Microbial Strains
A representative panel of microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Culture the microbial strains overnight at 37°C (for bacteria) or 28°C (for fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of MHB or SDB to each well.
-
Serial Dilution: Add 100 µL of the test compound working solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow for Broth Microdilution Assay
Caption: Step-by-step workflow for the broth microdilution assay.
Agar Disk Diffusion Assay
This method is a preliminary test to assess the antimicrobial activity of a compound.
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Inoculation: Evenly spread the standardized microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a known amount (e.g., 10 µL) of the test compound stock solution onto each disc.
-
Controls: Use a disc with DMSO as a negative control and discs with standard antibiotics as positive controls.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation
The quantitative results from the antimicrobial assays should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antimicrobials (µg/mL)
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | 32 | 1 | - |
| Bacillus subtilis | 16 | 0.5 | - |
| Escherichia coli | 64 | 0.25 | - |
| Pseudomonas aeruginosa | >128 | 1 | - |
| Candida albicans | 64 | - | 4 |
| Aspergillus niger | 128 | - | 8 |
Note: The data presented in this table is representative and for illustrative purposes only.
Table 2: Zone of Inhibition Diameters for this compound and Standard Antimicrobials (mm)
| Microorganism | This compound (100 µ g/disc ) | Ciprofloxacin (5 µ g/disc ) | Fluconazole (25 µ g/disc ) |
| Staphylococcus aureus | 14 | 25 | - |
| Bacillus subtilis | 18 | 30 | - |
| Escherichia coli | 10 | 28 | - |
| Pseudomonas aeruginosa | - | 22 | - |
| Candida albicans | 12 | - | 20 |
| Aspergillus niger | 9 | - | 18 |
Note: The data presented in this table is representative and for illustrative purposes only.
Potential Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, pyrazole derivatives are known to exert their antimicrobial effects through various pathways. These can include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. Further studies, such as enzyme inhibition assays and cell membrane permeability assays, are required to determine the specific molecular targets.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized microbial pathways inhibited by pyrazole compounds.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound. The representative data suggests that this compound may possess moderate activity against certain bacterial and fungal strains. Further investigation into its mechanism of action and in vivo efficacy is warranted to explore its full therapeutic potential.
Disclaimer: These protocols and data are intended for research and development purposes only. Appropriate safety precautions should be taken when handling chemical compounds and microorganisms. All experiments should be conducted in a certified laboratory by trained personnel.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. Among the myriad of pyrazole-containing building blocks, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole stands out as a particularly valuable scaffold. Its structural features, including the methoxyphenyl group, offer opportunities for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This document provides a comprehensive overview of the applications of this building block, complete with detailed experimental protocols and quantitative data to facilitate its use in drug discovery and development.
Therapeutic Applications
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, primarily due to their ability to interact with key enzymes and receptors involved in disease pathogenesis.
Anti-inflammatory and Analgesic Activity
A significant area of application for this scaffold is in the development of anti-inflammatory and analgesic agents. Many derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1] The structural resemblance to the selective COX-2 inhibitor celecoxib has inspired the synthesis of numerous analogs with improved potency and safety profiles.[2][3]
Anticancer Activity
The this compound core is also a key component in the design of novel anticancer agents.[4] Researchers have successfully synthesized derivatives that exhibit potent cytotoxic effects against various cancer cell lines.[5] One of the key mechanisms of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4]
Antimicrobial Activity
Furthermore, modifications of the this compound scaffold have yielded compounds with notable antimicrobial properties. These derivatives have shown efficacy against both bacterial and fungal strains, highlighting their potential as a foundation for the development of new anti-infective agents.[6][7]
Data Presentation
The following tables summarize the biological activities of various derivatives incorporating the this compound core, providing a comparative overview of their potency.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Modification | Assay | Target | Activity | Reference |
| Celecoxib Analog 1 | Varied aryl substitution at N1 | Carrageenan-induced paw edema | COX-2 | 86.6% inhibition at 5h | [3] |
| Celecoxib Analog 2 | Varied aryl substitution at N1 | Carrageenan-induced paw edema | COX-2 | 88.8% inhibition at 5h | [2] |
| Celecoxib Analog 3 | N-Difluoromethyl-1,2-dihydropyrid-2-one at C5 | in vitro enzyme inhibition | COX-2 | IC50 = 0.19 µM | [8] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Modification | Cell Line | Assay | Activity (IC50) | Reference |
| Pyrazole-Chalcone Hybrid 1 | Chalcone moiety at C4 | MCF-7 (Breast) | MTT Assay | 5.988 ± 0.12 µM | |
| Pyrazoline Derivative 11 | Thienyl and chlorophenyl substitution | U251 (Glioblastoma) | MTT Assay | 11.9 µM | [5] |
| Pyrazoline Derivative 11 | Thienyl and chlorophenyl substitution | AsPC-1 (Pancreatic) | MTT Assay | 16.8 µM | [5] |
| Arylazo-pyrazole 8b | Arylazo group at C4 | MCF-7 (Breast) | MTT Assay | 3.0 µM | |
| Arylazo-pyrazole 8f | Arylazo group at C4 | MCF-7 (Breast) | MTT Assay | 4.0 µM | [9] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Modification | Organism | Activity (MIC) | Reference |
| Quinolinyl Pyrazole Chalcone 19 | Quinoline and chalcone moieties | Streptococcus pneumoniae | 100 µg/mL | [10] |
| Pyrazole Derivative with Imidazole 11 | Imidazole moiety | Pseudomonas aeruginosa | Not specified | [10] |
| 5-Amido-pyrazole Carbonitrile 8 | Amido and carbonitrile groups | MRSA | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.
Synthesis of this compound Derivatives (General Protocol)
This protocol describes a general method for synthesizing pyrazole derivatives, which can be adapted based on the desired final compound. The synthesis typically involves the condensation of a β-diketone with a hydrazine derivative.
dot
Synthesis of pyrazole derivatives.
Materials:
-
Substituted chalcone (e.g., 1-(4-methoxyphenyl)-3-aryl-prop-2-en-1-one)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., absolute ethanol, glacial acetic acid)
-
Catalyst (e.g., a few drops of concentrated hydrochloric acid, if necessary)[11]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in the chosen solvent (e.g., 20-30 mL of ethanol).
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[12]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
dot
Carrageenan-induced paw edema assay.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (pyrazole derivative)
-
Standard drug (e.g., Celecoxib, Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in normal saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6): control (vehicle), standard, and test compound groups.
-
Administer the test compound or standard drug orally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[4]
dot
MTT assay for cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (pyrazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway
The anti-inflammatory effects of many this compound derivatives are mediated through the inhibition of the COX-2 pathway, which is a key component of the arachidonic acid cascade.
dot
Inhibition of the COX-2 pathway.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. meddocsonline.org [meddocsonline.org]
- 11. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]
- 12. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Studies of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives have emerged as a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Their inherent structural features often give rise to favorable fluorescence properties, making them excellent candidates for the development of fluorescent probes for bioimaging, chemosensors, and optoelectronic materials.[1][2][4] This document provides a detailed guide to the experimental setup and protocols for the comprehensive fluorescence characterization of novel pyrazole derivatives.
The photophysical properties of pyrazole derivatives, including their absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, are crucial parameters that determine their suitability for various applications.[1] For instance, probes designed for biological imaging should ideally possess high fluorescence quantum yields, long-wavelength emission to minimize cellular autofluorescence, and appropriate fluorescence lifetimes for techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
This application note offers detailed protocols for steady-state fluorescence spectroscopy, determination of fluorescence quantum yield using the comparative method, fluorescence lifetime measurements via Time-Correlated Single Photon Counting (TCSPC), and live-cell imaging using fluorescence microscopy. Additionally, a summary of photophysical data for a selection of pyrazole derivatives is provided for comparative purposes.
Data Presentation: Photophysical Properties of Pyrazole Derivatives
The following table summarizes the key photophysical properties of selected pyrazole derivatives from the literature. This data can serve as a reference for researchers developing new compounds with tailored fluorescence characteristics.
| Compound/Derivative Class | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent/Conditions | Reference |
| Pyrazole Oxadiazole Derivatives | Not Specified | 410-450 | Up to 0.69 | Not Specified | [5] |
| Pyrazoline derivative 14 | 355 | 449 | 0.62 | Not Specified | [1] |
| Fused Pyrazole 13a | 330 | 465 | 0.65 | Not Specified | [4] |
| Fused Pyrazole 78 | 325, 372 | 476 | 0.38 | Not Specified | [4] |
| Fused Pyrazole 78-F | 325, 372 | 492 | 0.64 | In the presence of Fluoride ions | [4] |
| π-extended Pyrazole 16 | Not Specified | Not Specified | High in aqueous medium (AIE) | Aqueous medium | [4] |
| Hydrazo tautomer 91 | 323, 431 | 544 | 0.42 | Methanol | [4] |
| Pyrazolo[1,5-a]pyrimidine 4b | Not Specified | Not Specified | 0.63 (Solid State) | Solid State | [6] |
| Pyrazolo[1,5-a]pyrimidine 4d | Not Specified | Not Specified | Not Specified | Solid State | [6] |
| Pyrazolo[1,5-a]pyrimidine 4a | Not Specified | Not Specified | Not Specified | Solid State | [6] |
| Pyrazolo[1,5-a]pyrimidine 4e | Not Specified | Not Specified | Not Specified | Solid State | [6] |
Experimental Protocols
Steady-State Fluorescence Spectroscopy
This protocol outlines the measurement of excitation and emission spectra of pyrazole derivatives, which are fundamental to their characterization.
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[7][8]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO, or a buffer of choice).
-
The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[9][10]
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Place the blank cuvette in the sample holder.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement of Emission Spectrum:
-
Determine the optimal excitation wavelength by recording an excitation spectrum or based on the absorption spectrum.
-
Set the excitation monochromator to the determined excitation wavelength.
-
Scan the emission monochromator over a wavelength range appropriate for the expected emission of the pyrazole derivative.
-
Record the fluorescence intensity as a function of emission wavelength.
-
Subtract the blank spectrum from the sample spectrum.
-
-
Measurement of Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity observed in the emission spectrum.
-
Scan the excitation monochromator over a range of wavelengths.
-
Record the fluorescence intensity as a function of excitation wavelength.
-
Subtract the blank spectrum from the sample spectrum.
-
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[9][10]
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Materials:
-
Pyrazole derivative solution
-
Fluorescence standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The standard should absorb at the excitation wavelength of the sample.[11]
Protocol:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the pyrazole derivative and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[9]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
For each solution, record the fluorescence emission spectrum on the spectrofluorometer using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectrum for each solution.
-
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the pyrazole derivative and the standard. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the pyrazole derivative (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[5][12][13]
Instrumentation:
-
A TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast and sensitive detector (e.g., single-photon avalanche diode or photomultiplier tube), and timing electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC).[5][13][14]
Protocol:
-
Sample Preparation: Prepare a solution of the pyrazole derivative as described for steady-state measurements.
-
Instrument Setup:
-
Select a pulsed light source with a wavelength suitable for exciting the sample.
-
Set the repetition rate of the light source, ensuring it is low enough to allow the fluorescence to decay completely between pulses.
-
-
Data Acquisition:
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is then fitted to an exponential decay model (mono-exponential or multi-exponential) using deconvolution software, taking the IRF into account, to determine the fluorescence lifetime(s).
-
Live-Cell Imaging using Fluorescence Microscopy
Many pyrazole derivatives are designed as fluorescent probes for imaging specific analytes or cellular structures in living cells.[2][4]
Instrumentation:
-
Fluorescence microscope (confocal or widefield) equipped with appropriate excitation sources (e.g., lasers or LEDs), filter sets, and a sensitive camera.[16]
-
Cell culture incubator.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cell line under standard conditions.
-
Seed the cells onto a suitable imaging dish or chamber slide and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the pyrazole-based fluorescent probe, typically in DMSO.
-
Dilute the stock solution to the final working concentration in cell culture medium.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells with the probe for a specific duration to allow for cellular uptake and localization.
-
-
Washing (Optional):
-
Depending on the probe, a washing step with fresh medium may be necessary to remove excess extracellular probe and reduce background fluorescence.
-
-
Imaging:
-
Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ in an environmental chamber.[17]
-
Select the appropriate excitation wavelength and emission filter for the pyrazole probe.
-
Adjust the illumination intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.[17][18]
-
Capture images or time-lapse series to observe the localization and dynamics of the probe within the cells.
-
Mandatory Visualizations
References
- 1. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications | Semantic Scholar [semanticscholar.org]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horiba.com [horiba.com]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. static.horiba.com [static.horiba.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 13. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Characterization of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. Detailed protocols for spectroscopic and chromatographic analyses are presented to ensure accurate identification, purity assessment, and structural elucidation.
Overview of Analytical Techniques
The structural confirmation and purity determination of this compound can be achieved through a combination of spectroscopic and chromatographic methods. These techniques provide complementary information regarding the molecule's structure, functional groups, molecular weight, and purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
High-Performance Liquid Chromatography (HPLC): Separates the target compound from impurities, allowing for purity assessment and quantification.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference Technique |
| Molecular Formula | C₁₁H₁₂N₂O | Mass Spectrometry |
| Molecular Weight | 188.23 g/mol | Mass Spectrometry |
| Melting Point | 114-122 °C | Capillary Melting Point |
| Purity | ≥ 98% | HPLC |
| ¹H NMR (Expected) | See Table 2 for detailed shifts | NMR Spectroscopy |
| ¹³C NMR (Expected) | See Table 3 for detailed shifts | NMR Spectroscopy |
| FTIR (Expected) | See Table 4 for key absorptions | FTIR Spectroscopy |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Aromatic CH (ortho to OCH₃) |
| ~6.95 | Doublet | 2H | Aromatic CH (meta to OCH₃) |
| ~6.10 | Singlet | 1H | Pyrazole C4-H |
| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) |
| ~2.35 | Singlet | 3H | Methyl (-CH₃) |
| ~9.0-12.0 | Broad Singlet | 1H | Pyrazole N-H |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | Aromatic C-O |
| ~151.0 | Pyrazole C3 |
| ~142.0 | Pyrazole C5 |
| ~128.0 | Aromatic CH (ortho to OCH₃) |
| ~125.0 | Aromatic C (ipso) |
| ~114.0 | Aromatic CH (meta to OCH₃) |
| ~100.0 | Pyrazole C4 |
| ~55.5 | Methoxy (-OCH₃) |
| ~11.0 | Methyl (-CH₃) |
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺. The expected m/z for C₁₁H₁₂N₂O is 189.10 (for [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups present.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3300 | N-H stretching | Pyrazole N-H |
| 3000-3100 | C-H stretching | Aromatic C-H |
| 2850-2960 | C-H stretching | Methyl/Methoxy C-H |
| ~1610, ~1510 | C=C stretching | Aromatic Ring |
| ~1580 | C=N stretching | Pyrazole Ring |
| ~1250 | C-O stretching (asym) | Aryl-alkyl ether (OCH₃) |
| ~1030 | C-O stretching (sym) | Aryl-alkyl ether (OCH₃) |
High-Performance Liquid Chromatography (HPLC)
Protocol for Purity Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Gradient Program: A typical gradient could be: 0-20 min, 30-90% acetonitrile; 20-25 min, 90% acetonitrile; 25.1-30 min, 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in methanol or acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
-
-
Analysis and Data Processing: Inject the standard and sample solutions. Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Visualizations
Application Note: Purification of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole using Reversed-Phase High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient method for the purification of the synthesized pyrazole derivative, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, using reversed-phase high-performance liquid chromatography (RP-HPLC). Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The described protocol provides a reliable methodology for obtaining high-purity material suitable for subsequent analytical characterization and use in drug discovery workflows.
Introduction
This compound is an aromatic heterocyclic compound with potential applications in pharmaceutical research. The purity of such compounds is of paramount importance for accurate biological evaluation and to meet stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of compounds in complex mixtures.[2][3] This note describes a validated RP-HPLC method that effectively separates the target compound from reaction byproducts and impurities. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, a common approach for the separation of aromatic and heterocyclic compounds.[3][4]
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the preparation of the crude sample, followed by HPLC purification, fraction collection, and finally, purity analysis of the collected fractions.
Figure 1. Experimental workflow for the HPLC purification of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.1% (v/v) Trifluoroacetic acid (TFA) in water (optional mobile phase modifier)
-
Syringe filters (0.45 µm PTFE)[5]
Instrumentation and Chromatographic Conditions
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). A similar analytical column (e.g., 150mm X 4.6mm, 5µm) can be used for method development and purity analysis.[6][7]
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 4.0 mL/min (for preparative scale)
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 500 µL (preparative)
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Sample Preparation
-
Accurately weigh approximately 50 mg of the crude this compound.
-
Dissolve the crude material in 5 mL of a 50:50 mixture of acetonitrile and water. Gentle sonication may be applied to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter, which is crucial for preventing column blockage and ensuring system longevity.[5][8]
Purification Protocol
-
Equilibrate the HPLC column with the initial mobile phase conditions (60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as specified in the chromatographic conditions.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak, which represents the target compound, this compound.
-
Analyze the purity of the collected fractions using an analytical scale HPLC with the same or a similar method.
-
Combine the fractions with a purity of >98%.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.
-
Further dry the compound under high vacuum to remove any residual solvent.
Data Presentation
The purification process was monitored, and the results are summarized in the table below. The data presented are representative of a typical purification run.
| Parameter | Value |
| Crude Sample Purity | 85.2% |
| Retention Time of Target Compound | 15.8 min |
| Purity of Collected Main Fraction | 99.1% |
| Recovery Rate | 88% |
| Final Yield of Purified Compound | 40.5 mg |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key parameters in the HPLC method development and the desired outcomes.
Figure 2. Key parameter relationships in HPLC method development.
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient allows for excellent separation of the target compound from synthesis-related impurities. This protocol is suitable for researchers and scientists in drug development requiring high-purity pyrazole derivatives for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Sample Preparation Solutions for Best Results [hplcvials.com]
- 6. ijcpa.in [ijcpa.in]
- 7. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 8. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for Testing 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the cytotoxic effects of the novel compound, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, on cancer cell lines. The protocols herein detail established in vitro assays to quantify cell viability, membrane integrity, and apoptosis induction. These methodologies are designed to deliver reliable and reproducible data essential for the initial stages of drug discovery and development. The successful execution of these protocols will enable the determination of key cytotoxic parameters, such as the half-maximal inhibitory concentration (IC50), and offer insights into the compound's potential mechanism of action.
Experimental Workflow
The overall experimental process for evaluating the cytotoxicity of this compound is outlined in the workflow diagram below. This process begins with the preparation of the cell culture and the test compound, followed by a series of cytotoxicity assays, and concludes with data analysis and interpretation.
Caption: Experimental workflow for cytotoxicity testing.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic cell culture techniques throughout these procedures.
General Cell Culture and Compound Preparation
2.1.1. Materials
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks (T-25, T-75)
-
96-well and 6-well cell culture plates, sterile
-
Hemocytometer or automated cell counter
2.1.2. Cell Line Maintenance
-
Culture the selected cell line in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.
2.1.3. Compound Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3]
2.2.1. Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the cell culture supernatant. LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane.[4]
2.3.1. Protocol
-
Seed cells in a 96-well plate at a density of 1 x 10^4 – 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Treat the cells with various concentrations of this compound and controls (vehicle control, untreated cells, and a maximum LDH release control treated with a lysis buffer).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[5]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
Add 50 µL of the LDH reaction mixture to each well.[6]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Add 50 µL of stop solution to each well.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[5][6]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[1][7]
2.4.1. Protocol
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours. Include untreated and vehicle controls.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[8]
-
Incubate for 10-15 minutes at room temperature in the dark.[8]
-
Add 5 µL of Propidium Iodide Staining Solution.[8]
-
Analyze the cells by flow cytometry within one hour of staining.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95.3 ± 4.1 | 88.1 ± 3.9 | 75.4 ± 5.5 |
| 5 | 78.6 ± 3.5 | 65.2 ± 4.2 | 48.9 ± 4.7 |
| 10 | 52.1 ± 2.9 | 40.7 ± 3.1 | 22.3 ± 3.8 |
| 25 | 25.4 ± 2.1 | 15.8 ± 2.5 | 8.1 ± 1.9 |
| 50 | 10.2 ± 1.5 | 5.6 ± 1.2 | 2.3 ± 0.8 |
| IC50 (µM) | ~11.5 | ~7.8 | ~4.5 |
Data are representative and should be replaced with experimental results.
Table 2: Membrane Damage Induced by this compound (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.8 ± 1.9 |
| 1 | 8.9 ± 1.8 | 15.4 ± 2.1 | 25.6 ± 3.2 |
| 5 | 22.7 ± 2.5 | 38.6 ± 3.4 | 55.1 ± 4.5 |
| 10 | 45.3 ± 3.9 | 60.2 ± 4.1 | 78.9 ± 5.3 |
| 25 | 70.1 ± 4.8 | 85.7 ± 5.2 | 92.4 ± 4.9 |
| 50 | 91.5 ± 3.7 | 94.3 ± 3.1 | 96.8 ± 2.7 |
Data are representative and should be replaced with experimental results.
Table 3: Apoptosis Induction by this compound at IC50 (24h)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Vehicle Control | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.8 |
| Test Compound | 48.7 ± 3.9 | 35.1 ± 4.2 | 16.2 ± 3.1 |
Data are representative and should be replaced with experimental results.
Visualization of Pathways and Relationships
Logical Relationship of Cytotoxicity Assays
The following diagram illustrates the relationship between the different cytotoxicity assays and the cellular parameters they measure.
Caption: Relationship between assays and cellular parameters.
Hypothetical Signaling Pathway for Apoptosis
The diagram below depicts a hypothetical signaling pathway through which this compound might induce apoptosis. Pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[9]
Caption: Hypothetical apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiologics.com [cellbiologics.com]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of Pyrazole Derivatives in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1][2] Their versatile chemical structure allows for extensive modifications, leading to a wide range of derivatives with potent biological activities.[1][3] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection.[1][4][5] This document provides an overview of the applications of pyrazole derivatives in agrochemical research, complete with quantitative data and detailed experimental protocols.
Application of Pyrazole Derivatives as Fungicides
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds are vital for controlling a broad spectrum of plant diseases in crops like cereals, fruits, and vegetables.[1] The pyrazole-carboxamide group is a key pharmacophore for this class of fungicides.[1][6]
Mode of Action: Succinate Dehydrogenase Inhibition
SDHI fungicides disrupt the fungal mitochondrial respiratory chain by targeting Complex II (succinate dehydrogenase).[1] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, which halts ATP production and leads to fungal cell death.[1][7]
References
Application Notes and Protocols for the Formulation of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methoxyphenyl)-5-methyl-1H-pyrazole is a pyrazole derivative with potential therapeutic applications stemming from its structural similarity to known inhibitors of key signaling pathways involved in inflammation and cellular proliferation.[1] Like many heterocyclic small molecules, this compound is anticipated to have low aqueous solubility, a significant hurdle for achieving optimal exposure in preclinical in vivo studies.[1] The development of a suitable formulation is therefore a critical step to ensure consistent and reliable delivery of the compound to the target site of action.
These application notes provide a comprehensive guide to developing formulations for this compound for both oral and parenteral administration in animal models. The protocols outlined below are based on established methods for formulating poorly water-soluble compounds and should be considered as a starting point for optimization.[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While specific experimental solubility data is not widely available, its structural characteristics suggest poor water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | Chem-Impex[2] |
| Molecular Weight | 188.23 g/mol | Chem-Impex[2] |
| Appearance | White powder | Chem-Impex[2] |
| Melting Point | 114-122 °C | Chem-Impex[2] |
| Predicted LogP | ~2.5 (estimated) | - |
| Predicted Aqueous Solubility | Low (estimated) | - |
Data Presentation: Formulation Strategies and Excipient Selection
The selection of an appropriate vehicle is paramount for the successful in vivo evaluation of poorly soluble compounds. The following tables provide a starting point for the formulation of this compound, based on common strategies for related pyrazole compounds.
Table 2: Recommended Starting Formulations for this compound
| Formulation Type | Composition | Administration Route | Key Considerations |
| Solution | 10% DMSO, 40% PEG400, 50% Saline | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Ensure complete dissolution. The concentration of DMSO should be kept to a minimum to avoid toxicity.[1] |
| Suspension | 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in Water | Oral (PO) | Requires uniform particle size and proper homogenization before each administration to ensure consistent dosing. |
| Co-solvent/Surfactant Emulsion | 5-10% DMSO, 40% PEG400, 5% Tween-80, 45-50% Saline | Oral (PO), Intraperitoneal (IP) | Tween-80 acts as a surfactant to improve solubility and stability of the formulation.[1] |
Table 3: Common Excipients for In Vivo Formulations of Poorly Soluble Compounds
| Excipient | Function | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Solubilizing agent | 5-10% (can be higher for initial stock) | Can have pharmacological effects and cause local irritation at high concentrations. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 20-60% | Generally well-tolerated but can cause toxicity at high doses. |
| Tween-80 (Polysorbate 80) | Surfactant, emulsifier | 1-10% | Can enhance absorption but may also have biological effects. |
| Methylcellulose/CMC | Suspending agent | 0.5-2% | Used to create uniform suspensions for oral dosing. |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | Isotonic and generally non-toxic. |
Experimental Protocols
The following are detailed protocols for the preparation of common formulations for in vivo studies. It is crucial to perform small-scale formulation trials to determine the optimal vehicle and concentration for this compound before preparing large batches for animal studies.
Protocol 1: Preparation of a Solution for Intravenous (IV) or Intraperitoneal (IP) Administration
This protocol aims to create a clear, sterile solution suitable for parenteral administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile vial, add the appropriate volume of DMSO to the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution. The final concentration of DMSO in the formulation should ideally be below 10%.
-
Addition of Co-solvent: Add the required volume of PEG400 to the DMSO solution and vortex until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline to the organic solution while continuously vortexing to prevent precipitation.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation or crystallization. The solution must be clear for parenteral administration. Prepare the formulation fresh on the day of the experiment.
Protocol 2: Preparation of a Suspension for Oral Gavage (PO)
This protocol is suitable for administering the compound orally when a solution cannot be achieved at the desired concentration.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle to improve suspension uniformity.
-
Wetting the Powder: In a suitable container, add a small volume of the 0.5% methylcellulose solution to the compound to form a paste. This helps to prevent clumping.
-
Preparation of Suspension: Gradually add the remaining volume of the 0.5% methylcellulose solution to the paste while continuously stirring with a stir bar on a stir plate.
-
Homogenization: For a more uniform suspension, use a homogenizer.
-
Quality Control: Visually inspect the suspension for uniformity. Ensure it is well-mixed before each animal is dosed.
Mandatory Visualizations
Signaling Pathway
Many pyrazole-based compounds are known to inhibit protein kinases involved in inflammatory and oncogenic signaling pathways, such as the p38 MAPK and COX-2 pathways. The following diagram illustrates a simplified representation of the p38 MAPK signaling cascade, a potential target for this compound.[3][4]
Caption: Simplified p38 MAPK signaling pathway and the potential inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the formulation development and in vivo evaluation of this compound.
Caption: A typical experimental workflow for the formulation and in vivo testing of a novel pyrazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, often performed via a Knorr-type pyrazole synthesis, can be attributed to several factors. These range from the quality of the starting materials to suboptimal reaction conditions. The primary reasons often involve the reactivity of the 1,3-dicarbonyl compound and the stability of the hydrazine derivative.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1-(4-methoxyphenyl)ethanone and hydrazine source (e.g., hydrazine hydrate or a salt) are pure. Impurities can lead to side reactions, which reduce the yield and complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: While a 1:1 molar ratio of the ketone to hydrazine is theoretically required, a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can lead to the formation of impurities.
-
Evaluate Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers if an unsymmetrical dicarbonyl precursor is used, or incomplete cyclization.
Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different pyrazole products.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting differences in activation energies for the two possible reaction pathways.
-
Choice of Catalyst: The acidity or basicity of the catalyst can influence the regioselectivity. For instance, acidic conditions might favor one isomer, while basic conditions could favor the other. Experimenting with different catalysts (e.g., acetic acid vs. a Lewis acid) may be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents (e.g., ethanol, methanol, acetic acid) to determine the optimal conditions for the desired regioisomer.
Q3: The purification of my product is difficult. What are the best methods?
Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.
Troubleshooting Steps:
-
Recrystallization: This is often an effective method for purifying the final product. A suitable solvent system should be chosen where the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of pyrazoles include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable technique. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Work-up Procedure: A thorough aqueous work-up after the reaction can help remove inorganic salts and water-soluble impurities before proceeding to recrystallization or chromatography.
Q4: My reaction mixture has turned dark, and the final product is colored. What is the cause and how can I resolve this?
Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts. This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.
Troubleshooting Steps:
-
Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative processes that may lead to colored impurities.
-
Purification: Activated carbon treatment of the crude product solution before recrystallization can help remove some colored impurities. Recrystallization itself is also an effective method for obtaining a pure, colorless product.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Substituted Pyrazoles
| Entry | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(4-methoxyphenyl)-3-oxo-propionitrile, Hydrazine hydrate | Ethanol | 80 | 15 | 97 | [1] |
| 2 | (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one, Phenyl hydrazine | Glacial Acetic Acid | Reflux | 6 | 76 | [2] |
| 3 | (4-methoxyphenyl)hydrazine hydrochloride, 1-phenyl-1,3-butanedione | Potassium Carbonate / Ethanol | Reflux | 20 | 53 | [3] |
| 4 | Ethyl benzoylacetate, Hydrazine hydrate | Acetic Acid / 1-Propanol | ~100 | >1 | High (not specified) | [4] |
| 5 | 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, (2,4,6-trichlorophenyl)hydrazine | HCl / Ethanol | Reflux | 2 | 95 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knorr Synthesis
This protocol is based on the general principles of the Knorr pyrazole synthesis and is adapted for the specific target molecule.
Materials:
-
1-(4-methoxyphenyl)ethanone
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(4-methoxyphenyl)ethanone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Mandatory Visualization
References
troubleshooting pyrazole synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis, particularly in the Knorr/Paal-Knorr condensation?
A1: The most prevalent side reactions include the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, incomplete cyclization leading to hydrazone intermediates, and low yields due to suboptimal reaction conditions or impure starting materials.[1][2] In some cases, N-alkylation of the pyrazole product can also occur if an alkylating agent is present.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomeric mixtures is a frequent challenge.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both the 1,3-dicarbonyl and the hydrazine.[3] Strategies to improve selectivity include:
-
Solvent Choice: Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can significantly enhance the formation of one regioisomer.[1]
-
Catalyst: The choice of an acid or base catalyst can influence the reaction pathway.[2]
-
Temperature Control: Optimizing the reaction temperature can favor the formation of the kinetic or thermodynamic product.
-
Protecting Groups: Introducing bulky protecting groups can sterically hinder the approach to one of the carbonyls.
Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis can stem from several factors.[1] Key troubleshooting steps include:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine are pure, as impurities can lead to side reactions.[1]
-
Reaction Conditions: Optimize temperature, reaction time, solvent, and pH. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[1]
-
Stoichiometry: A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Side Reactions: Be aware of potential side reactions like the formation of stable hydrazone intermediates that fail to cyclize.[2]
Q4: I have isolated a side product that appears to be a hydrazone. How can I promote cyclization to the desired pyrazole?
A4: The formation of a stable hydrazone intermediate indicates that the intramolecular cyclization step is slow. To promote cyclization, you can try:
-
Acid Catalysis: Adding a catalytic amount of a Brønsted or Lewis acid can facilitate the intramolecular nucleophilic attack of the second nitrogen onto the remaining carbonyl group.[4]
-
Heating: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.
-
Dehydrating Agent: Removing water from the reaction mixture can shift the equilibrium towards the cyclized product.
Q5: During N-alkylation of my pyrazole, I am getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?
A5: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms.[5] To control the regioselectivity, consider the following:
-
Steric Hindrance: A bulky substituent on the pyrazole ring (at C3 or C5) will sterically direct the alkylation to the less hindered nitrogen.[6]
-
Choice of Base and Solvent: The combination of base (e.g., K₂CO₃, NaH) and solvent (e.g., acetonitrile, THF, DMSO) can significantly influence the ratio of N1 to N2 alkylation.[6]
-
Nature of the Alkylating Agent: The steric bulk of the alkylating agent can also play a role in determining the site of alkylation.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | Insufficient reactivity of starting materials or suboptimal reaction conditions. | Assess the purity of your 1,3-dicarbonyl and hydrazine. Optimize reaction temperature and consider using a catalyst. A slight excess of hydrazine may be beneficial.[1] |
| Formation of a significant amount of non-polar side products. | Incomplete cyclization resulting in hydrazone intermediates. | Add a catalytic amount of acid (e.g., acetic acid) to promote cyclization. Increase the reaction temperature. |
| The reaction mixture turns dark or forms tar-like substances. | Decomposition of starting materials or products at high temperatures. | Lower the reaction temperature and extend the reaction time. Ensure starting materials are pure. |
Issue 2: Formation of Regioisomers with Unsymmetrical Substrates
| Symptom | Possible Cause | Suggested Solution |
| Two product spots are observed on TLC with similar Rf values. | Formation of a mixture of pyrazole regioisomers. | Modify the solvent system; fluorinated alcohols like TFE or HFIP are known to improve regioselectivity. Adjusting the pH of the reaction can also influence the outcome. |
| The undesired regioisomer is the major product. | The electronic and steric effects of your substrates favor the formation of the undesired isomer under the current conditions. | Consider modifying the substituents on your starting materials if possible. Alternatively, explore different synthetic routes that offer better regiocontrol. |
| Difficulty in separating the regioisomers by column chromatography. | The regioisomers have very similar polarities. | Attempt separation using a different stationary phase or a more selective mobile phase. In some cases, derivatization of the mixture to alter the polarity of one isomer can facilitate separation. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Arylpyrazoles
| Entry | 1,3-Diketone | R¹ | Solvent | Ratio (5-Aryl : 3-Aryl) | Reference |
| 1 | 1a | H | EtOH | 85:15 | |
| 2 | 1a | H | TFE | 96:4 | |
| 3 | 1a | H | HFIP | 97:3 | |
| 4 | 1b | F | EtOH | 88:12 | |
| 5 | 1b | F | TFE | 98:2 | |
| 6 | 1b | F | HFIP | >99:1 |
Table 2: Yields of Pyrazole Synthesis from α,β-Unsaturated Carbonyls and Hydrazines
| Entry | α,β-Unsaturated Carbonyl | Hydrazine | Product | Yield (%) | Reference |
| 1 | Chalcone | Phenylhydrazine | 1,3,5-Triphenyl-2-pyrazoline | ~85 (intermediate) | [2] |
| 2 | β-Arylchalcone | Hydrazine Hydrate | 3,5-Diaryl-1H-pyrazole | Not specified | [2] |
| 3 | Nitroolefin | Hydrazone | 1,3,4-Trisubstituted Pyrazole | 42-88 | [2] |
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Alcohol
This protocol describes a general procedure for the Knorr condensation that favors the formation of one regioisomer through the use of 2,2,2-trifluoroethanol (TFE).[7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in TFE in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones via Pyrazoline Intermediate
This protocol outlines a general method for synthesizing pyrazoles from α,β-unsaturated ketones, which proceeds through a pyrazoline intermediate that is subsequently oxidized.[2]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 eq)
-
Hydrazine hydrate (or substituted hydrazine) (1.1 eq)
-
Ethanol or acetic acid as solvent
-
Oxidizing agent (e.g., air, I₂, bromine)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
Add the hydrazine derivative (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the formation of the pyrazoline intermediate by TLC.
-
Once the formation of the pyrazoline is complete, introduce an oxidizing agent. Often, bubbling air through the refluxing solution is sufficient for oxidation to the pyrazole.
-
After the oxidation is complete (monitored by TLC), cool the reaction mixture.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Caption: Experimental workflow for optimizing regioselectivity.
Caption: Reaction pathway for the Paal-Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Issues for 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.
Compound Overview: this compound is a pyrazole derivative recognized for its potential in pharmaceutical research, particularly as an anti-inflammatory and analgesic agent.[1] Like many heterocyclic compounds developed in drug discovery, it can present solubility challenges that may impact experimental results and bioavailability.[2][3] The balance between hydrophobic (phenyl, methyl) and hydrophilic (pyrazole nitrogen) groups influences its solubility and permeability.[4]
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is provided below. Direct experimental solubility data is not extensively published; therefore, empirical determination is highly recommended.
| Property | Value/Information | Source |
| Molecular Formula | C11H12N2O | Inferred from structure |
| Molecular Weight | 188.23 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | General property of similar compounds |
| LogP (estimated) | ~2.5 - 3.5 | Estimated based on structure |
| Aqueous Solubility | Expected to be low | General characteristic of pyrazole derivatives with aromatic substituents[2][3] |
| Organic Solvent Solubility | Expected to be soluble in DMSO, DMF, and alcohols | Common for organic compounds[5] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents to understand its basic physicochemical properties. This process, often referred to as kinetic solubility measurement, is crucial for early-stage drug discovery.[6][7]
Initial Assessment Steps:
-
Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.
-
Serially dilute this stock solution into a variety of aqueous buffers (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 5.0, 7.4).
-
Observe for precipitation. The formation of a precipitate indicates that the compound's solubility limit has been exceeded. This can be assessed visually or by measuring light scattering (nephelometry).[6]
-
Quantify the soluble fraction. After allowing the solutions to equilibrate, separate any precipitate by filtration or centrifugation and measure the concentration of the compound in the supernatant using techniques like UV/Vis spectroscopy or LC/MS.[6][8]
Q2: My compound has poor aqueous solubility. What are the common strategies to enhance its solubility for in vitro assays?
A2: To improve the aqueous solubility for in vitro experiments, several methods can be employed. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents.[3][5]
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of nonpolar molecules.[9] For cell-based assays, it is critical to keep the final concentration of the organic solvent low (typically <1%, and often <0.1% for DMSO) to avoid solvent-induced toxicity or artifacts. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
Propylene glycol
-
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the aqueous medium can increase solubility. Pyrazoles can be weakly basic, and adjusting the pH to a more acidic range may improve solubility. A pH-solubility profile should be determined to find the optimal pH.[10]
-
Solubilizing Agents:
-
Surfactants: Biocompatible surfactants like Tween® 80 or sodium lauryl sulfate (SLS) can be used at low concentrations to improve solubility, though their potential effects on the biological assay must be considered.[11]
-
Cyclodextrins: These are host molecules with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[3][10]
-
Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue for poorly soluble compounds when the final concentration in the aqueous buffer is above the solubility limit.[5] Here are several approaches to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Optimize the Co-solvent Percentage: Keep the final DMSO concentration as low as possible (ideally below 1%).[5]
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant in the final dilution to help maintain solubility.[5]
-
Gentle Heating and Mixing: Employing sonication or vortexing, and sometimes gentle heating, can help in keeping the compound in solution, but care must be taken to avoid degradation.[5]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from a concentrated stock solution immediately before the experiment to minimize the time for precipitation to occur.[5]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solutions |
| Low or no detectable compound in aqueous solution | Very low intrinsic aqueous solubility. | Determine thermodynamic solubility using the shake-flask method. Consider formulation strategies like solid dispersions or nanosuspensions for further development. |
| Precipitation upon dilution of DMSO stock | The final concentration exceeds the aqueous solubility limit. The percentage of DMSO is too low to maintain solubility. | Lower the final compound concentration. Increase the co-solvent percentage if tolerated by the assay. Add a surfactant or cyclodextrin to the aqueous buffer.[5] |
| Inconsistent results between experiments | Compound precipitation over time. Degradation of the compound in the assay medium. | Prepare fresh dilutions for each experiment. Assess the chemical stability of the compound in the dissolution medium.[11] |
| Poor oral bioavailability despite good in vitro permeability | Low dissolution rate in the gastrointestinal tract. | Consider particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.[9] Explore enabling formulations like amorphous solid dispersions. |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
This method is rapid and suitable for high-throughput screening in early drug discovery.[6]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Addition to Aqueous Buffer: In a 96-well plate, add 10 µL of the DMSO stock solution to 190 µL of an aqueous buffer (e.g., PBS, pH 7.4), resulting in a 5% DMSO concentration.[8]
-
Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow it to reach equilibrium.
-
Separation of Precipitate: Use a solubility filter plate to separate the soluble fraction from any precipitate via vacuum filtration.[8]
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound by UV/Vis spectroscopy or LC/MS, using a standard calibration curve.[8]
Protocol 2: Thermodynamic (Shake-Flask) Aqueous Solubility Determination
This method determines the equilibrium solubility and is considered the gold standard.[8][12]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., buffers at pH 1.2, 4.5, and 6.8).[13]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect a sample of the supernatant. Further clarify the supernatant by centrifugation or filtration to remove any remaining solid particles.
-
Analysis: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Potential mechanism of action for pyrazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous Solubility Assay | Bienta [bienta.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimization of Pyrazole Derivative Synthesis
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by dehydrogenation, and various multicomponent synthesis strategies.[2][3]
Q2: What are the most common side reactions in pyrazole synthesis, and how can I identify them?
A2: The most common side reaction is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][4] Other potential side reactions include incomplete cyclization leading to hydrazone intermediates, the formation of colored impurities from hydrazine decomposition, and biaryl formation in metal-catalyzed N-arylation reactions.[4][5]
You can identify these byproducts using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is useful for quickly checking for the presence of multiple components. For detailed structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[2][5] The formation of regioisomers is often indicated by duplicate sets of peaks in NMR spectra.[2]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: Improving regioselectivity is a critical aspect of pyrazole synthesis. One effective strategy is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), as solvents.[5] These solvents can significantly enhance the formation of the desired regioisomer. For instance, in the reaction of 1a with methylhydrazine, changing the solvent from ethanol to TFE at room temperature increased the ratio of the desired 3-trifluoromethyl derivative from a mixture to an 85:15 ratio in its favor.[5]
Q4: My reaction mixture is turning yellow/red. What is the cause and how can I prevent it?
A4: The formation of colored impurities, often leading to a yellow or red reaction mixture, can be caused by the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[2][4][5] To mitigate this, ensure you are using high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q5: What are the key parameters to consider when optimizing the reaction conditions?
A5: The key parameters to optimize in pyrazole synthesis include the choice of solvent, reaction temperature, reaction time, and the type and amount of catalyst, if applicable.[4][6] The purity of the starting materials is also crucial for achieving high yields and minimizing side reactions.[4] Monitoring the reaction progress by TLC is recommended to determine the optimal reaction time.[4]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials after the expected reaction time.
-
The isolated yield of the desired pyrazole derivative is lower than anticipated.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Impure Starting Materials | Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to side reactions and lower yields.[4] |
| Suboptimal Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. Some reactions may require reflux conditions to proceed to completion.[4][6] |
| Insufficient Reaction Time | Prolong the reaction time and monitor the consumption of starting materials using TLC to determine the optimal duration.[4] |
| Poor Solvent Choice | Experiment with different solvents. Aprotic dipolar solvents like DMF or N,N-dimethylacetamide can sometimes give better results than polar protic solvents like ethanol.[7] Fluorinated alcohols like TFE can also improve yields in certain cases.[5] |
| Catalyst Inactivity/Absence | If using a catalyst, ensure it is active. For some reactions, the addition of an acid or base catalyst can be beneficial.[8] Various catalysts, including nano-ZnO and Lewis acids, have been reported to improve yields.[7][9] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated product has a broad melting point range.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unsymmetrical 1,3-Dicarbonyl Compound | The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two regioisomers.[5] |
| Solvent Effects | The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols like TFE or HFIP have been shown to favor the formation of one regioisomer over the other.[5] |
| Temperature Effects | In some cases, the reaction temperature can influence the ratio of regioisomers. It is worth investigating the reaction at different temperatures.[10][11] |
| Steric and Electronic Effects | The steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the regioselectivity. Consider if modifications to the starting materials are feasible. |
Troubleshooting Workflow for Regioisomer Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of a Regioisomer Impurity
-
Symptom: You observe two spots with very similar Rf values on your Thin Layer Chromatography (TLC) plate, and the 1H NMR spectrum of your crude product shows two distinct sets of peaks, indicating the presence of both the desired this compound and its regioisomer, 5-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
-
Cause: The synthesis of asymmetrically substituted pyrazoles, such as the target compound, can often lead to the formation of regioisomers. This occurs when the hydrazine can react with either of the carbonyl groups of the 1,3-dicarbonyl precursor.
-
Solution:
-
Column Chromatography: This is the most effective method for separating regioisomers.[1]
-
Solvent System Optimization: Experiment with various solvent systems to maximize the separation between the two isomers on TLC before attempting column chromatography. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3] Try different ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve the best separation.
-
Silica Gel Deactivation: If you experience significant tailing or poor separation, the slightly acidic nature of silica gel might be interacting with the basic pyrazole nitrogen. Consider deactivating the silica gel by preparing a slurry with your non-polar eluent containing a small amount of triethylamine (e.g., 0.1-1%).[1]
-
-
Fractional Crystallization: If a suitable solvent system can be identified where the two isomers have significantly different solubilities, fractional crystallization may be a viable, albeit more challenging, option.
-
Issue 2: The Purified Product is Colored (Yellowish or Brownish)
-
Symptom: Your isolated product has a persistent yellow or brown tint, even after initial purification attempts.
-
Cause: Colored impurities often arise from side reactions involving the hydrazine starting material or from the degradation of the product.[1]
-
Solution:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight of your compound), and stir or gently heat the mixture for 15-30 minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by filtering the hot solution through a pad of celite. The desired compound can then be recovered by recrystallization from the filtrate.[1]
-
Silica Gel Plug Filtration: Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Pass this solution through a short column ("plug") of silica gel. The highly colored, polar impurities will often be retained at the top of the silica plug, while your less polar product elutes through.[1]
-
Issue 3: The Product Fails to Crystallize and Remains an Oil
-
Symptom: After removing the solvent from your purified fractions, the product remains a viscous oil and does not solidify.
-
Cause: This is often due to the presence of residual solvent or minor impurities that depress the melting point of the compound.
-
Solution:
-
High-Vacuum Drying: Ensure all traces of solvent are removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Add a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., hexane or diethyl ether). Scratch the inside of the flask with a glass rod to induce crystallization. The impurities may remain dissolved in the solvent, while your product solidifies.
-
Re-purification: If the product still fails to crystallize, it is likely that impurities are still present. Another round of column chromatography with a shallower solvent gradient may be necessary to isolate the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this type of pyrazole is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (in this case, 1-(4-methoxyphenyl)butane-1,3-dione) with hydrazine.
Q2: What are the typical solvents for recrystallizing this compound?
A2: Based on protocols for similar pyrazole derivatives, common and effective solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[4][5] Toluene has also been used to grow single crystals of related compounds.[4][5] The choice of solvent should be determined by preliminary solubility tests with a small amount of your compound.
Q3: How can I monitor the progress of my column chromatography?
A3: The most effective way to monitor your column is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in the same solvent system you are using for the column. Combine the fractions that contain only the spot corresponding to your pure product.
Q4: What is a typical Rf value to aim for during TLC method development for column chromatography?
A4: For effective separation, it is generally recommended to find a solvent system where your target compound has an Rf value between 0.3 and 0.4. This allows for good separation from both more polar and less polar impurities.[1]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound.
-
TLC Analysis: Dissolve a small sample of your crude product in a solvent like dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate and test various eluent systems, starting with low polarity mixtures such as 95:5 hexane:ethyl acetate and gradually increasing the polarity. The goal is to find a system that provides good separation of your product from impurities with an Rf value of approximately 0.3-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column of an appropriate size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Allow the silica to pack evenly, without air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent if necessary. Carefully apply the solution to the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system determined by your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your purified (or semi-purified) compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of your compound in the minimum amount of the hot solvent selected.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table can be used to track the progress and efficiency of your purification protocol.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by NMR/HPLC, %) | Observations |
| Crude Product | |||||
| Column Chromatography | |||||
| Recrystallization |
Visualization
Purification Workflow Diagram
Caption: A general workflow for the purification and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges of Pyrazole Compounds in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common stability issues encountered with pyrazole compounds in solution during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with pyrazole compounds.
Q1: My pyrazole compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. What is happening and how can I fix it?
A1: This is a common issue known as "antisolvent precipitation" or "crashing out." Pyrazole compounds are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is no longer soluble and precipitates.[1]
Troubleshooting Steps:
-
Verify Solubility: First, determine the intrinsic aqueous solubility of your compound at the desired pH and temperature.[1]
-
Lower Final DMSO Concentration: A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize both precipitation and solvent-induced toxicity in cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Use Co-solvents: Consider using a co-solvent system. Water-miscible organic solvents like PEG300 or Tween-80 can be included in the formulation to increase the solubility of hydrophobic compounds. It is crucial to test the tolerance of your specific assay to any co-solvents.
-
Adjust pH: If your pyrazole compound has a basic functional group, lowering the pH of the aqueous buffer may increase its solubility by promoting the formation of a more soluble protonated form. Conversely, for acidic pyrazoles, increasing the pH may improve solubility. Ensure the final pH is compatible with your experimental system.[1]
Q2: I've observed a color change (e.g., yellowing or browning) in my pyrazole solution over time. What is the cause?
A2: A color change in a pyrazole solution is often an indication of chemical degradation, frequently due to oxidation.[2] Some pyrazole derivatives, particularly pyrazolines, can oxidize to form colored impurities.[2] This process can be accelerated by exposure to air (oxygen) and light.[2]
Recommended Actions:
-
Verify Purity: Before use, verify the purity of the discolored solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of degradation peaks.[2]
-
Protect from Light: Store pyrazole solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][2]
-
Use an Inert Atmosphere: For particularly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides or other reactive impurities.[1]
Q3: My HPLC analysis of a stored pyrazole solution shows new, unexpected peaks. What do these peaks represent?
A3: The appearance of new peaks in an HPLC chromatogram of a stored sample is a strong indicator of degradation. These new peaks represent degradation products formed from the parent pyrazole compound. The most common degradation pathways for pyrazoles in solution are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: This is common for pyrazole derivatives containing functional groups like esters, which can be hydrolyzed to the corresponding carboxylic acid and alcohol, especially under acidic or basic conditions.
-
Oxidation: The pyrazole ring itself is relatively stable, but substituents can be susceptible to oxidation from dissolved oxygen, peroxides, or trace metal impurities.[2]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[2]
To identify the degradation pathway, a forced degradation study is recommended (see Experimental Protocols section).
Q4: My pyrazole compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point. This is a common issue during the purification of pyrazole derivatives.
Strategies to Prevent Oiling Out:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble when hot) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and encourage crystal formation instead of oiling out.
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point may be beneficial.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Data Presentation: Stability of Common Pyrazole-Containing Drugs
The following tables summarize the stability data for two widely used pyrazole-containing drugs, Celecoxib and Sildenafil, under various conditions.
Table 1: Stability of Celecoxib in an Oral Suspension (10 mg/mL)
| Storage Temperature | Duration | Remaining Celecoxib (%) | pH Change | Physical Appearance |
| 5°C (Refrigerated) | 93 days | > 90% | Minimal | No notable changes |
| 23°C (Room Temp) | 93 days | > 90% | Minimal | No notable changes |
Data summarized from a study on celecoxib oral suspension stability.
Table 2: Stability of Sildenafil Citrate in an Oral Suspension (2.5 mg/mL)
| Storage Temperature | Duration | Remaining Sildenafil (%) | pH Range | Physical Appearance |
| 30°C | 90 days | 99.23% - 102.23% | 4.27 - 4.34 | Stable white suspension |
| 40°C | 90 days | 99.23% - 102.23% | 4.27 - 4.35 | Stable white suspension |
Data indicates that the extemporaneously compounded sildenafil suspensions were physically, chemically, and microbiologically stable for at least 90 days.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of a pyrazole compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the stock solution to a combination of visible and UV light in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
3. Sample Analysis:
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways based on the conditions that caused significant degradation.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing a reverse-phase HPLC method to separate a pyrazole compound from its degradation products.
1. Objective:
-
To develop and validate an RP-HPLC method capable of separating the intact pyrazole compound from its potential degradation products.
2. Materials and Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffers (e.g., phosphate, acetate) and acids (e.g., formic acid, trifluoroacetic acid).
3. Initial Chromatographic Conditions:
-
Mobile Phase: A common starting point is a gradient elution with Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV maximum of the pyrazole compound. If unknown, a PDA detector can be used to screen a range of wavelengths.
-
Injection Volume: 10 µL.
4. Method Development and Specificity:
-
Inject a standard solution of the pure pyrazole compound to determine its retention time.
-
Inject each of the forced degradation samples from Protocol 1.
-
Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the main compound peak and from each other (resolution > 1.5 is desirable).
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature as needed to achieve adequate separation.
5. Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Mandatory Visualizations
Caption: Troubleshooting workflow for pyrazole compound precipitation.
Caption: Experimental workflow for a forced degradation study.
Caption: Common degradation pathways of pyrazole compounds.
References
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can result in two different substitution patterns on the pyrazole ring, for example, a 1,3-disubstituted versus a 1,5-disubstituted pyrazole. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties (like solubility and crystal packing), and toxicological profiles. For therapeutic and materials science applications, obtaining a single, desired regioisomer in high purity is often a regulatory and functional necessity.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[2]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of the resulting regioisomers.[1]
Q3: How can I separate a mixture of pyrazole regioisomers?
A3: If a synthesis results in a mixture of regioisomers, the most common and effective method for separation is silica gel column chromatography.[3][4] The key is to find a solvent system (eluent) that provides a good separation between the isomers on a Thin Layer Chromatography (TLC) plate before attempting the column. A systematic approach to finding a suitable eluent is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[5] Careful packing of the silica gel column and a slow, consistent elution rate are crucial for achieving high-purity separation of the regioisomers.[4]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent challenge when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to no significant preference for the initial site of hydrazine attack.
Solutions:
-
Change the Solvent System: This is often the most impactful and straightforward modification. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity.[2]
-
Modify the Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while increasing the temperature may favor the thermodynamically more stable isomer. Experimenting with a range of temperatures is recommended.
-
Alter the pH of the Reaction: The addition of a catalytic amount of acid (e.g., acetic acid) or base can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups, thereby influencing the regioisomeric ratio.[1]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
Solutions:
-
Introduce a Bulky Protecting Group: Temporarily introducing a bulky protecting group on one of the substituents of the 1,3-dicarbonyl can sterically hinder the attack at the nearby carbonyl group, thus directing the reaction to the other carbonyl and favoring the formation of the desired isomer.
-
Utilize a Different Synthetic Strategy: Consider alternative pyrazole syntheses that offer better regiocontrol. For example, a 1,3-dipolar cycloaddition of a nitrile imine with an alkyne can provide excellent regioselectivity.[6] Another approach is the synthesis from N-alkylated tosylhydrazones and terminal alkynes, which has been shown to proceed with complete regioselectivity.[7][8][9]
-
Employ a Catalytic System: Certain metal catalysts have been shown to direct the regioselectivity of pyrazole synthesis. For instance, iron-catalyzed reactions of diarylhydrazones with vicinal diols can provide high regioselectivity for the synthesis of 1,3- and 1,3,5-substituted pyrazoles.[10]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the quantitative data on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and methylhydrazine, highlighting the significant influence of the solvent on the isomer ratio.
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Solvent | Isomer Ratio (1,5-isomer : 1,3-isomer) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.3 | 85 | [11] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | 90 | [11] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 | 92 | [11] |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.2 | 88 | [11] |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | TFE | 90:10 | 91 | [11] |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | HFIP | 99:1 | 95 | [11] |
| 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1:1.1 | 89 | [11] |
| 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 92:8 | 93 | [11] |
| 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | 96 | [11] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Solvent
This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[12]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method offers complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[7][9]
-
Materials:
-
N-alkylated tosylhydrazone (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.5 mmol)
-
18-crown-6 (0.1 mmol)
-
Pyridine (5 mL)
-
-
Procedure:
-
To a solution of N-alkylated tosylhydrazone (0.5 mmol) and terminal alkyne (0.6 mmol) in pyridine (5 mL), add t-BuOK (1.5 mmol) and 18-crown-6 (0.1 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for a seamless scale-up of this important chemical synthesis.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-(4-methoxyphenyl)butane-1,3-dione, via a Claisen condensation. This is followed by the Knorr pyrazole synthesis, where the dicarbonyl precursor reacts with hydrazine hydrate to form the final pyrazole product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Knorr pyrazole synthesis. This reaction involves the condensation of the 1,3-dicarbonyl compound, 1-(4-methoxyphenyl)butane-1,3-dione, with hydrazine hydrate.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are 4-methoxyacetophenone and ethyl acetate to first synthesize the 1-(4-methoxyphenyl)butane-1,3-dione precursor. This precursor is then reacted with hydrazine hydrate to form the final pyrazole product.
Q3: What are the main challenges when scaling up this synthesis?
A3: Key challenges during scale-up include managing the exothermic nature of the reaction with hydrazine, controlling the regioselectivity to obtain the desired isomer, and efficiently purifying the final product to remove impurities.
Q4: How can I improve the yield of the reaction?
A4: Optimizing reaction parameters such as temperature, reaction time, and solvent can significantly improve the yield. Ensuring the purity of the starting materials, particularly the 1,3-dicarbonyl compound, is also crucial.
Q5: What are the common impurities, and how can they be minimized?
A5: Common impurities include regioisomers and unreacted starting materials. The formation of the undesired regioisomer, 5-(4-methoxyphenyl)-3-methyl-1H-pyrazole, can be a significant issue. Controlling the reaction conditions, such as temperature and the rate of addition of reactants, can help favor the formation of the desired 3-(4-methoxyphenyl) isomer. Purification is typically achieved through recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Degradation of starting materials or product. | Ensure the purity of your starting materials. 1,3-dicarbonyl compounds can be unstable. Use freshly prepared or purified precursor. Avoid excessively high temperatures. | |
| Suboptimal solvent. | The choice of solvent can impact the reaction rate and yield. Ethanol is commonly used, but other protic or aprotic solvents can be explored.[2] | |
| Formation of Regioisomers | Lack of regiocontrol in the reaction of the unsymmetrical 1,3-dicarbonyl with hydrazine. | The regioselectivity of the Knorr synthesis can be influenced by steric and electronic factors of the substituents on the dicarbonyl compound, as well as the reaction conditions.[3] Lower reaction temperatures may favor the formation of one isomer over the other. Careful control of the addition of hydrazine can also influence the outcome. |
| Reaction Mixture Discoloration | Impurities in the hydrazine hydrate or side reactions. | Use high-purity hydrazine hydrate. Discoloration can sometimes be attributed to the formation of minor byproducts. While often not detrimental to the main reaction, purification will be necessary. |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | If direct crystallization from the reaction mixture is difficult, remove the solvent under reduced pressure and attempt purification by column chromatography on silica gel. For recrystallization, screen various solvent systems to find one that provides good crystal formation. |
| Exothermic Reaction Difficult to Control at Scale | The reaction of hydrazine with the dicarbonyl compound is exothermic. | For larger scale reactions, ensure adequate cooling is available. Add the hydrazine hydrate solution dropwise to the reaction mixture to control the rate of heat generation. Diluting the reaction mixture with more solvent can also help to manage the exotherm. |
Experimental Protocols
Step 1: Synthesis of 1-(4-methoxyphenyl)butane-1,3-dione
This protocol is adapted from the general procedure for Claisen condensation.
Materials:
-
4-Methoxyacetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of 4-methoxyacetophenone and ethyl acetate dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base.
-
The product will precipitate as a solid. If it separates as an oil, extract the aqueous layer with diethyl ether.
-
Collect the solid by filtration or separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(4-methoxyphenyl)butane-1,3-dione.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
This protocol is based on the Knorr pyrazole synthesis.
Materials:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Water
Procedure:
-
Dissolve 1-(4-methoxyphenyl)butane-1,3-dione in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[4]
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of the Knorr pyrazole synthesis. The data is compiled from various literature sources on pyrazole synthesis and should be used as a general guide for optimization.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Ethanol | Reflux | 2 - 4 | 80 - 95 | [5] |
| Acetic Acid | 100 | 1 - 3 | 85 - 92 | [6] |
| Water (with acid catalyst) | 100 | 3 - 5 | 75 - 88 | [7] |
| Deep Eutectic Solvents (DESs) | Room Temp - 80 | 0.5 - 2 | 90 - 98 | [2] |
Table 2: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Acetic Acid (catalytic) | Ethanol | Reflux | 2 - 4 h | 85 - 95 | [6] |
| No Catalyst | Ethanol | Reflux | 4 - 8 h | 70 - 85 | General Observation |
| [Ce(L-Pro)2]2(Oxa) (5 mol%) | Ethanol | Room Temp | 30 - 60 min | 90 - 95 | [8] |
Signaling Pathways and Logical Relationships
The Knorr pyrazole synthesis proceeds through a well-defined reaction mechanism involving nucleophilic attack, cyclization, and dehydration.
This technical support guide provides a comprehensive overview for scaling up the synthesis of this compound. For further details and specific safety information, always refer to the relevant literature and safety data sheets for all chemicals used.
References
- 1. jk-sci.com [jk-sci.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the C3 and C5 positions in my N-unsubstituted pyrazole spectrum broad or appearing as a single averaged peak?
This is a classic sign of annular tautomerism. In N-unsubstituted pyrazoles, the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N2).[1] If this exchange is fast on the NMR timescale, the C3 and C5 positions become chemically equivalent, leading to a single, often broadened, signal.[1]
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?
The disappearance or significant broadening of the N-H proton signal is common and can be attributed to several factors:[2]
-
Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules or with trace amounts of water in the NMR solvent. This exchange can broaden the signal to the point where it merges with the baseline.[2]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation of the attached proton, resulting in a broader signal.[2]
-
Protic Solvents: In deuterated protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, making the signal invisible in the ¹H spectrum.[2]
Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?
Unambiguous assignment requires a combination of 1D and 2D NMR techniques, as simple chemical shift values can be misleading.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon (e.g., H4 to C4).[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool that shows correlations between protons and carbons over two or three bonds. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons. The H5 proton will show correlations to C4 and C3. These long-range correlations are critical for building the carbon skeleton and assigning quaternary carbons.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals the spatial proximity of protons (< 5 Å).[5] It is invaluable for distinguishing between regioisomers. For example, a NOE correlation between the protons of a substituent and an adjacent ring proton (e.g., H5) can confirm the substituent's position at C5.[3][6]
Q4: How do different solvents affect the NMR spectrum of a pyrazole?
Solvent choice can significantly influence the spectrum, primarily by affecting tautomeric equilibrium and hydrogen bonding.
-
Polarity and Acidity: Nitrogen chemical shifts, and by extension the entire spectrum, are dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.[1][7]
-
Tautomer Ratio: A change in solvent can shift the tautomeric equilibrium, altering the observed chemical shifts and potentially resolving averaged signals. Non-polar solvents may favor one tautomer, while polar solvents might favor the other or increase the rate of exchange.[3]
Troubleshooting Guides
Guide 1: Distinguishing Between Tautomers in a 3(5)-Substituted Pyrazole
Problem: You have synthesized a 3(5)-substituted pyrazole and observe averaged signals for the C3/C5 and H3/H5 positions, preventing you from identifying the major tautomer in solution.
Solution Workflow:
Caption: Workflow for distinguishing pyrazole tautomers.
Detailed Steps:
-
Initial Analysis: Run standard ¹H and ¹³C NMR spectra at room temperature. If you see sharp, distinct signals for C3 and C5, one tautomer is likely dominant under these conditions.
-
Low-Temperature NMR: If the signals are broad or averaged, the tautomeric exchange is fast. Lowering the temperature can slow this exchange, "freezing out" the individual tautomers. This may cause the broad signals to resolve into two distinct sets of sharp signals.[3]
-
Solvent Change: If low-temperature NMR is unsuccessful, changing the solvent to one with different polarity or hydrogen-bonding capability may shift the equilibrium enough to favor one tautomer.[3]
-
Solid-State NMR: As a final resort, solid-state NMR can identify the dominant tautomer in the crystalline form, as typically only one tautomer is present in the solid state.[8]
Guide 2: Unambiguous Signal Assignment for a Disubstituted Pyrazole
Problem: You have synthesized a 1,3,4-trisubstituted pyrazole and need to definitively assign all proton and carbon signals, especially the quaternary carbons.
Solution Workflow:
Caption: Logical workflow for pyrazole structure elucidation.
Detailed Steps:
-
1D Spectra (¹H, ¹³C): Obtain high-quality 1D spectra to identify the number of signals, integrations, and rough chemical shift regions.
-
HSQC: Run an HSQC experiment to create a direct linkage map between each proton and the carbon it is attached to.[3]
-
HMBC: Acquire an HMBC spectrum to view long-range (2- and 3-bond) H-C correlations. This is the key step for piecing together the molecular framework. For example, a cross-peak between the protons of an N-methyl group and the C5 carbon confirms their 3-bond relationship.[4][6]
-
NOESY: If regioisomerism is a possibility, a NOESY spectrum will confirm the spatial arrangement of substituents. A cross-peak between protons on two different substituents indicates they are on the same side of the ring.[3][6]
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring
Data is illustrative and can vary significantly based on solvent and substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H | 10.0 - 14.0 | - | Often very broad or not observed. |
| H3 / H5 | 7.5 - 8.2 | 130 - 152 | Highly sensitive to tautomerism and substitution. In fast exchange, H3 and H5 are equivalent.[8] |
| H4 | 6.2 - 6.6 | 102 - 110 | Generally the most shielded ring position.[8] |
Experimental Protocols
Protocol 1: Low-Temperature NMR for Tautomer Analysis
-
Sample Preparation: Dissolve the pyrazole sample in a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or THF-d₈. Ensure the solvent is dry.[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[3]
-
Data Acquisition: Record spectra at each temperature, observing for the point at which broad, averaged signals begin to sharpen and split into two distinct sets of signals representing the individual tautomers.
-
Analysis: Once resolved, integrate the signals for both tautomers to determine their relative populations at that temperature.
Protocol 2: HMBC for Structural Elucidation
-
Sample Preparation: Prepare a reasonably concentrated sample of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.
-
Parameter Optimization: The key parameter is the long-range coupling constant, J(C,H). Set this to a value that reflects typical 2- and 3-bond couplings, usually around 8-10 Hz.[3]
-
Acquisition: Run the standard 2D HMBC pulse sequence. The experiment may require several hours to obtain sufficient signal-to-noise, depending on the sample concentration.
-
Processing and Analysis: Process the 2D data. Look for cross-peaks that connect protons to carbons that are 2 or 3 bonds away. For example, a cross-peak between the H5 proton and the C4 carbon confirms their connectivity.[3]
Protocol 3: NOESY for Regiochemistry Determination
-
Sample Preparation: Prepare a pure, degassed sample. Oxygen is paramagnetic and can interfere with the NOE effect. Use a high-quality NMR tube and a suitable deuterated solvent.
-
Tuning and Shimming: Excellent magnetic field homogeneity is crucial for this experiment.
-
Parameter Optimization: The most important parameter is the mixing time (d8). This is the period during which the NOE effect builds up. For small molecules (< 500 Da), typical mixing times are in the range of 300-800 ms. A series of 1D NOESY experiments with varying mixing times can help optimize this value.
-
Acquisition: Run the standard 2D NOESY pulse sequence. This is often a lengthy experiment.
-
Processing and Analysis: Process the 2D data. Symmetrical cross-peaks indicate that two protons are close in space (< 5 Å).[5] The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons. Use these spatial correlations to confirm substituent positions.[3][6]
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays of Pyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the biological evaluation of pyrazole-containing compounds. Inconsistent results can arise from a variety of factors related to the physicochemical properties of pyrazoles and the specifics of the assay design. This guide provides a structured approach to identifying and resolving these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?
This is a common phenomenon known as "crashing out" or "antisolvent precipitation."[1] Pyrazole derivatives are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final solution, causing it to precipitate.[2] It is strongly advised not to use media with a visible precipitate, as the actual concentration of your compound in solution will be unknown and lower than intended, leading to inaccurate and unreliable experimental results.[2]
To prevent this, consider the following:
-
Decrease the final working concentration: Test a lower final concentration of your pyrazole compound to stay within its aqueous solubility limit.[2]
-
Perform a stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, create an intermediate dilution in your assay buffer before preparing the final concentration.[2]
-
Optimize DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 1%, as higher concentrations can be toxic to cells and affect assay performance.[3]
-
Use co-solvents: For in vivo formulations, co-solvents like polyethylene glycol 400 (PEG400) and surfactants like Tween-80 can be used to improve solubility.[4]
-
Utilize cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate poorly soluble molecules and increase their apparent aqueous solubility.[1][4]
Q2: I am observing high variability in my IC50 values for a pyrazole inhibitor between experiments. What are the potential causes?
Inconsistent IC50 values are a frequent challenge and can stem from several factors:[3]
-
Compound-Related Issues:
-
Purity and Stability: Ensure the purity of your pyrazole stock. Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can significantly alter its activity.[3][5] It is recommended to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.[3]
-
Solubility and Precipitation: As discussed in Q1, precipitation will lead to a lower effective concentration of the compound, resulting in variable IC50 values.[2]
-
-
Assay-Related Issues:
-
Inconsistent Pipetting: Regular calibration of pipettes and using new tips for each replicate are crucial for accuracy.[3]
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before plating to avoid variability in cell numbers between wells.[3]
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to avoid using these wells for experimental samples.[3]
-
-
Solvent Effects: The solvent used to dissolve the pyrazole (e.g., DMSO) can have toxic effects on cells at higher concentrations, influencing the assay outcome.[3]
Q3: My pyrazole compound seems to be losing activity over the course of a long-term cell culture experiment. What could be the reason?
The loss of activity during extended incubation is often due to compound instability in the cell culture medium at 37°C.[2] Several factors can contribute to this:
-
Hydrolysis: Pyrazole derivatives with certain functional groups, like esters, can be susceptible to hydrolysis in aqueous environments.[5]
-
Oxidation: The compound may be undergoing oxidative degradation, which can be accelerated by atmospheric oxygen and components in the culture medium.[5]
-
Metabolism by Cells: The cells themselves may be metabolizing the pyrazole compound over time, reducing its effective concentration.
-
Binding to Plasticware or Serum Proteins: The compound may adsorb to the surface of the cell culture plates or bind to proteins in the serum, reducing its bioavailability to the cells.[2][6]
To address this, it is recommended to prepare fresh working solutions for each experiment and, if necessary, replenish the compound by performing media changes during long-term assays.[2]
Q4: I suspect my pyrazole compound is causing off-target effects in my assay. How can I investigate this?
Off-target effects are a known consideration for pyrazole-containing molecules, as they can sometimes interact with multiple biological targets.[7][8] For instance, some pyrazole-based kinase inhibitors have shown activity against a range of kinases.[8]
To investigate potential off-target effects:
-
Target Selectivity Profiling: Test your compound against a panel of related targets (e.g., a kinase panel) to determine its selectivity.
-
Use of Structurally Unrelated Inhibitors: Compare the biological effects of your pyrazole compound with those of a known specific inhibitor of the intended target that has a different chemical scaffold.
-
Phenotypic Comparison: If you observe a specific cellular phenotype, compare it to the known phenotype resulting from the inhibition of your primary target.
Q5: I am conducting an in vitro metabolism study with liver microsomes and my results are inconsistent. What should I consider for pyrazole compounds?
Pyrazoles are known to interact with and be metabolized by cytochrome P450 (CYP) enzymes in liver microsomes.[9][10][11] Inconsistencies in these assays can be due to:
-
CYP Inhibition: Pyrazole compounds can act as inhibitors of CYP enzymes, which can be reversible (competitive or non-competitive) or irreversible (mechanism-based).[12][13][14] This inhibition can affect the metabolism of the compound itself or other substances in the assay.
-
Time-Dependent Inhibition (TDI): Some pyrazoles can cause a more potent inhibition after a period of pre-incubation with the microsomes and NADPH.[14] This occurs when a metabolite of the pyrazole forms a covalent bond with the enzyme.
-
Assay Variability: Factors such as the concentration of microsomes, NADPH, and the specific probe substrate used can all influence the results.[12][15]
It is important to characterize the potential for both direct and time-dependent CYP inhibition by your pyrazole compound.[14][16]
Troubleshooting Guides
Guide 1: Addressing Compound Precipitation
This guide provides a systematic workflow for troubleshooting precipitation issues with pyrazole compounds in aqueous media.
Caption: Workflow for troubleshooting pyrazole precipitation.
Guide 2: Investigating Inconsistent IC50 Values
This logical diagram outlines the steps to diagnose the cause of variable IC50 values.
Caption: Diagnosing sources of IC50 variability.
Data Presentation
Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | < 0.1 |
| 0.1 N HCl | < 0.1 |
| 0.1 N NaOH | > 20 |
| DMSO | > 50 |
| Ethanol | > 50 |
| Polyethylene glycol 400 (PEG400) | > 50 |
| 10% DMSO / 40% PEG400 / 50% Saline | ~1 |
| 5% Tween-80 in Saline | ~0.5 |
This table summarizes data for the model pyrazole compound Celecoxib to illustrate the impact of different vehicles on solubility.[4]
Table 2: Common Causes of Inconsistent Results and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | Exceeding aqueous solubility limit.[2] | Decrease final concentration, perform stepwise dilutions, reduce final DMSO concentration.[2] |
| Variable IC50 Values | Compound degradation, inconsistent pipetting, uneven cell seeding.[3] | Use fresh compound dilutions, calibrate pipettes, ensure homogenous cell suspension.[3] |
| Loss of Activity | Instability in culture medium at 37°C.[2] | Prepare fresh working solutions, consider replenishing the compound during long-term assays.[2] |
| Off-Target Effects | Compound interacts with multiple targets.[7][8] | Perform selectivity profiling, use structurally unrelated inhibitors for comparison. |
| In Vitro Metabolism | CYP450 inhibition (direct or time-dependent).[12][14] | Conduct both direct and time-dependent CYP inhibition assays.[14][16] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Prepare a concentrated stock solution of the pyrazole compound in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in your aqueous assay buffer or cell culture medium to achieve a range of final concentrations.
-
Incubate the solutions under the same conditions as your assay (e.g., 37°C for 2 hours).
-
Visually inspect each solution for any signs of precipitation. A clear solution indicates that the compound is soluble at that concentration.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of pyrazole compounds.[17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. Replace the old medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay (Direct Inhibition)
This protocol outlines a basic procedure for assessing direct CYP inhibition using human liver microsomes.[12][14]
-
Prepare Reagents:
-
Pooled human liver microsomes.
-
NADPH regenerating system.
-
Specific CYP probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).
-
Test pyrazole compound and a known inhibitor (positive control) at various concentrations.
-
-
Incubation: In a 96-well plate, combine the liver microsomes, the test compound or control, and the probe substrate in a buffer.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze Metabolite Formation: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of metabolite formation by the pyrazole compound.
A similar protocol with a pre-incubation step of the pyrazole compound with microsomes and NADPH before the addition of the probe substrate is used to assess time-dependent inhibition.[16]
Signaling Pathways and Workflows
Signaling Pathway: Pyrazole-based Kinase Inhibition
Many pyrazole derivatives are designed as kinase inhibitors. The following diagram illustrates the general mechanism of action.
Caption: General mechanism of pyrazole kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the interaction of pyrazole and its metabolite 4-hydroxypyrazole with rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of ethanol and pyrazole with hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization methods for 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a crystallization method for this compound?
A1: The most critical factor is solvent selection. An ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[1] This temperature-dependent solubility is the basis for obtaining a good yield of pure crystals upon cooling. A systematic solvent screening process is the recommended first step.
Q2: Which solvents are commonly used for crystallizing pyrazole derivatives?
A2: Pyrazole derivatives are often successfully crystallized from a range of solvents depending on their specific polarity. Common single solvents include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[2] Mixed solvent systems, such as hexane/ethyl acetate or ethanol/water, are also highly effective, especially when a single solvent does not provide the ideal solubility profile.[2]
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase at a temperature above its melting point.[1][2] This is often caused by a very high level of supersaturation or the use of a solvent in which the compound is too soluble. To resolve this, you can reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent to reduce supersaturation, and allow it to cool much more slowly.[1][2] Trying a solvent with a lower boiling point can also be beneficial.[2]
Q4: How can I improve a low crystallization yield?
A4: Low yield is often due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.[2][3] To improve recovery, use the absolute minimum amount of hot solvent required to fully dissolve the crude compound.[2] After slow cooling to room temperature, placing the flask in an ice bath can further decrease the compound's solubility in the mother liquor and increase the yield.[1]
Q5: Can I use a seed crystal to induce crystallization?
A5: Yes, using a seed crystal is a highly effective method to induce crystallization, especially when a solution is reluctant to form solids.[2] A small, pure crystal of this compound can be added to the supersaturated solution to act as a template for crystal growth.[1]
Crystallization Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not sufficiently supersaturated.[1] 2. Too much solvent was used. 3. Cooling period is too short. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites.[1] 2. Add a seed crystal if available.[1][2] 3. Reduce solvent volume by gentle heating or slow evaporation.[1] 4. Cool the solution in an ice bath to a lower temperature.[1] |
| "Oiling Out" | 1. Compound's melting point is lower than the solution temperature during precipitation.[1][2] 2. Cooling is too rapid. 3. High concentration of impurities. | 1. Reheat the mixture to dissolve the oil, add more of the "good" solvent, and cool slowly.[2][3] 2. Use a different solvent system, potentially one with a lower boiling point.[2] 3. Consider pre-purification of the crude material (e.g., column chromatography). |
| Low Yield | 1. Too much solvent was used initially.[2][3] 2. Premature filtration before crystallization was complete. 3. The compound has significant solubility in the solvent even at low temperatures. | 1. Use the minimum amount of hot solvent for dissolution.[2] 2. Ensure the solution is cooled thoroughly (e.g., in an ice bath) for an adequate time. 3. If the mother liquor is available, concentrate it to recover more compound.[1] 4. Re-evaluate the solvent choice. |
| Poor Crystal Quality (e.g., needles, powder) | 1. Crystallization occurred too quickly.[3] 2. High level of supersaturation. 3. Presence of impurities inhibiting ordered crystal growth. | 1. Re-dissolve the solid by heating, add slightly more solvent, and cool much more slowly.[3] 2. Use a mixed solvent system and add the anti-solvent more slowly at an elevated temperature. 3. Consider treating the hot solution with activated charcoal to remove colored impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This method is ideal when a single solvent with a significant difference in solubility for the compound at high and low temperatures is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol or ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the solvent until the compound just dissolves completely.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent (Anti-Solvent) Crystallization
This method is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone or ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[2]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Drying: Isolate and dry the crystals as described in the single-solvent protocol.
Visualized Workflows and Logic
Caption: General workflow for crystallization method development.
Caption: Troubleshooting flowchart for when a compound "oils out".
References
Technical Support Center: Addressing Batch-to-Batch Variability in Compound Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in compound synthesis?
Batch-to-batch variability in the synthesis of chemical compounds can arise from a multitude of factors, making it a significant challenge in research and manufacturing.[1] The primary sources of this variability can be categorized as follows:
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Raw Material Inconsistency: The quality and properties of starting materials are fundamental to the consistency of the final product.[2][3] Even when sourced from the same supplier, raw materials can exhibit variations in purity, impurity profiles, moisture content, and particle size distribution.[2][3][4] These seemingly minor differences can significantly impact reaction kinetics and the formation of byproducts.[3]
-
Process Parameter Deviations: Chemical reactions are highly sensitive to the conditions under which they are performed.[3] Inconsistent control of critical process parameters such as temperature, pressure, pH, mixing speed, and reaction time can lead to significant variations in yield and purity between batches.[2][3]
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Equipment and Human Factors: The performance and cleanliness of equipment, such as reactors and mixers, play a crucial role.[3] Residues from previous batches can contaminate subsequent ones, and worn-out equipment may not function optimally.[3] Furthermore, subtle differences in how different operators perform manual steps can introduce variability.[5]
-
Environmental Conditions: Factors like ambient humidity, light, and temperature can affect the stability of reagents and the progress of a reaction.[3]
-
Physicochemical Properties: Variations can also stem from the physical properties of the synthesized compound itself. Different crystalline forms, known as polymorphs, can have distinct solubilities and dissolution rates.[1][6] The presence of varying levels of residual solvents from the manufacturing process can also impact the compound's properties.[1]
Q2: A new batch of our synthesized compound is showing different results in our assays compared to the previous one. What are the initial troubleshooting steps?
When a new batch of a compound underperforms, a systematic approach is essential to identify the root cause.[1] The initial steps should focus on verifying both the compound's integrity and the experimental setup.
-
Verify Compound Identity and Purity: The first step is to confirm that the new batch is chemically what it is supposed to be and meets the required purity specifications. This can be achieved through various analytical techniques.
-
Review Experimental Parameters: It's crucial to rule out any inconsistencies in your experimental procedure that could be mistaken for compound variability.[1] Double-check all reagent preparations, storage conditions, and instrument calibrations.
-
Direct Comparison with a "Golden Batch": If available, the most definitive way to determine if the issue lies with the new batch is to perform a side-by-side comparison with a previous, well-performing batch (often referred to as a "golden batch").[1] This direct comparison can quickly isolate the source of the variability.
Q3: How can we proactively manage and mitigate batch-to-batch variability in the long term?
Long-term management of batch-to-batch variability requires a proactive and systematic approach, often incorporating principles of Quality by Design (QbD).[7]
-
Establish a "Golden Batch": Identify a batch that exhibits the desired performance and purchase a sufficient quantity to cover the entire duration of a study.[1] This provides a consistent reference standard.
-
Thorough Raw Material Characterization: Implement rigorous testing of incoming raw materials to ensure they meet predefined specifications before use.[2][8] This includes analyzing purity, moisture content, and particle size.[2]
-
Standardize Operating Procedures (SOPs): Clearly defined and strictly followed SOPs for all synthesis and analytical procedures are crucial to minimize human error and process deviations.[2][5]
-
Implement Process Analytical Technology (PAT): PAT involves in-line or on-line monitoring of critical process parameters (CPPs) to ensure they remain within a defined range, thus maintaining the critical quality attributes (CQAs) of the product.[9][10][11]
-
Utilize Design of Experiments (DoE): DoE is a powerful statistical tool for systematically investigating the effects of multiple process variables on the final product.[12][13] This allows for the identification of critical parameters and the optimization of the process to be more robust against minor variations.[13]
-
Maintain Detailed Records: Meticulous record-keeping of batch numbers, supplier information, analytical data, and experimental outcomes is essential for traceability and for identifying trends or correlations over time.[1]
Troubleshooting Guides
Guide 1: Investigating a Failed Synthesis Batch
This guide outlines a step-by-step process for troubleshooting a synthesis batch that did not produce the expected outcome.
Troubleshooting Workflow for a Failed Synthesis Batch
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 3. youtube.com [youtube.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. zaether.com [zaether.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. 生物制药中的实时监测与控制 [sigmaaldrich.com]
- 12. theintactone.com [theintactone.com]
- 13. isixsigma.com [isixsigma.com]
Validation & Comparative
A Comparative Guide to the Binding Affinity of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole and its alternatives, supported by experimental data. The focus is on the inhibition of cyclooxygenase (COX) enzymes, key targets in the development of anti-inflammatory and analgesic drugs.
Introduction
This compound belongs to the diarylheterocycle class of compounds, which are known for their potential as anti-inflammatory and analgesic agents. A prominent member of this class is Celecoxib, a selective COX-2 inhibitor.[1][2][3][4] The therapeutic effects of these compounds are primarily attributed to their ability to inhibit COX enzymes, which are crucial in the inflammatory signaling cascade. This guide compares the binding affinity of pyrazole derivatives against COX enzymes and provides detailed experimental protocols for assessing this affinity.
Data Presentation: Comparative Binding Affinities
| Compound/Alternative | Target | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-1 | 15 | 375 |
| COX-2 | 0.04 | ||
| Compound 5u | COX-1 | 130.12 | 72.73 |
| COX-2 | 1.79 | ||
| Compound 5s | COX-1 | 165.04 | 65.75 |
| COX-2 | 2.51 | ||
| Trimethoxy derivative 5f | COX-1 | >100 | >66.67 |
| COX-2 | 1.50 | ||
| Trimethoxy derivative 6f | COX-1 | >100 | >86.96 |
| COX-2 | 1.15 |
Note: The data for compounds 5u, 5s, 5f, and 6f are from studies on hybrid pyrazole analogues and pyrazole-pyridazine hybrids, respectively.[5][6] The Selectivity Index (SI) indicates the drug's selectivity for inhibiting COX-2 over COX-1. A higher SI is desirable as it is associated with a reduced risk of gastrointestinal side effects.[3]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This widely used method determines the ability of a test compound to inhibit the COX-1 and COX-2 isoenzymes.[7][8]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Terminating agent (e.g., 2.0 M HCl)
-
Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit or LC-MS/MS for product quantification
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate at 37°C for a specified time (e.g., 10 minutes). A control with no inhibitor is also prepared.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding the terminating agent.
-
Quantify the amount of PGE2 produced using an EIA kit or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software like GraphPad Prism.[7][9]
Mandatory Visualization
Below are diagrams illustrating the COX signaling pathway and the experimental workflow for determining COX inhibition.
Caption: COX Signaling Pathway and Inhibition by Pyrazole Derivatives.
Caption: Experimental Workflow for COX Inhibition Assay.
References
- 1. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
A Comparative Analysis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole and Other Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the inhibitory potential of pyrazole-based compounds, with a focus on derivatives similar to 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, against cyclooxygenase (COX) enzymes. The performance of these compounds is compared with established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. A primary mechanism for their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. This guide offers a comparative overview of the inhibitory activity of a representative pyrazole derivative against COX-1 and COX-2 enzymes, benchmarked against widely-used inhibitors.
Data Presentation: Comparative Inhibitory Activity
| Inhibitor | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1,5-Diarylpyrazole Derivative | Pyrazole | >100 | 0.04 | >2500 |
| Celecoxib | Pyrazole (Selective COX-2 Inhibitor) | 15 | 0.04 | 375 |
| Rofecoxib | Furanone (Selective COX-2 Inhibitor) | >50 | 0.018 | >2778 |
| Diclofenac | Acetic Acid Derivative (Non-selective) | 0.004 (human) | 0.0013 (human) | 3.08 |
| Ibuprofen | Propionic Acid Derivative (Non-selective) | 13 | Not specified in same study | - |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., human, ovine). The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on common methodologies found in the scientific literature.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Plate reader (for colorimetric or fluorometric detection) or other suitable detection system (e.g., LC-MS)
-
Enzyme Immunoassay (EIA) kits for prostaglandin E2 (PGE2) detection (a common method)
Procedure:
-
Enzyme Preparation: The purified COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer.
-
Compound Preparation: A series of dilutions of the test compounds and reference inhibitors are prepared in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) are added.
-
Inhibitor Incubation: The diluted test compounds or reference inhibitors are added to the designated wells. The plate is then incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to all wells.
-
Reaction Incubation: The plate is incubated for a set time (e.g., 2-10 minutes) at 37°C to allow for the enzymatic conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a strong acid like HCl).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an EIA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of this pathway is the primary mechanism of action for NSAIDs and selective COX-2 inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and thromboxanes.
Experimental Workflow for COX Inhibition Assay
The following diagram outlines the key steps in a typical in vitro COX inhibition assay.
Caption: A generalized workflow for an in vitro COX inhibition assay.
References
Structure-Activity Relationship of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and kinase inhibitory activities. The information is compiled from various studies to offer insights for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole core and its appended phenyl rings. The following tables summarize the quantitative data from studies on related pyrazole derivatives, providing a basis for understanding the SAR of this chemical class.
Antiproliferative Activity of 3-Alkyl-1,5-diaryl-1H-pyrazole Analogs
A study on 3-alkyl-1,5-diaryl-1H-pyrazoles as analogs of Combretastatin A-4 revealed potent antiproliferative activity against several human cancer cell lines. The position of the trimethoxyphenyl group was found to be crucial for activity, with compounds having this group at the N-1 position of the pyrazole ring showing higher potency.[1]
| Compound ID | R | B-ring Substitution | SGC-7901 IC₅₀ (µM) | A549 IC₅₀ (µM) | HT-1080 IC₅₀ (µM) |
| 7a | CH₃ | Phenyl | 0.23 | 0.31 | 0.45 |
| 7g | CH₃ | 3,4-Dimethoxyphenyl | 0.12 | 0.18 | 0.26 |
| 7i | CH₃ | 3-Hydroxy-4-methoxyphenyl | 0.098 | 0.15 | 0.21 |
| 7k | CH₃ | 3,4,5-Trimethoxyphenyl | 0.076 | 0.11 | 0.16 |
| 8a | C₂H₅ | Phenyl | 0.31 | 0.42 | 0.58 |
Data extracted from a study on 3-alkyl-1,5-diaryl-1H-pyrazoles as antiproliferative agents.[1]
Key SAR Observations:
-
Substitution at the B-ring: Increasing the number of methoxy groups on the B-ring at the C-5 position generally enhances antiproliferative activity. The 3,4,5-trimethoxyphenyl substitution (compound 7k ) resulted in the most potent analog in this series.[1]
-
Alkyl group at C-3: A methyl group at the R position (C-3 of the pyrazole) appears to be favorable for activity compared to an ethyl group.[1]
Kinase Inhibitory Activity of Related Pyrazole Derivatives
While a specific SAR table for this compound analogs against a kinase panel was not found in the reviewed literature, studies on structurally related pyrazoles demonstrate their potential as kinase inhibitors. For instance, various pyrazole derivatives have been reported to inhibit kinases such as Akt, CDKs, and Aurora kinases.[2] A series of 4-methoxyphenyl pyrazole and pyrimidine derivatives were designed as dual EGFR and VEGFR-2 inhibitors, with some compounds exhibiting potent inhibitory activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments typically employed in the evaluation of pyrazole analogs.
Synthesis of 3-Alkyl-1,5-diaryl-1H-pyrazoles[1]
-
Preparation of (3,4,5-Trimethoxyphenyl)hydrazine hydrochloride: This intermediate is synthesized from 3,4,5-trimethoxyaniline.
-
Synthesis of 1-Benzoylacetone: This diketone intermediate is prepared from acetophenone and ethyl acetate.
-
Cyclocondensation Reaction: (3,4,5-Trimethoxyphenyl)hydrazine hydrochloride (1 equivalent), 1-benzoylacetone (1 equivalent), and sodium acetate (a catalytic amount) are refluxed in ethanol for 1 hour.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with water, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final 3-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole.
In Vitro Antiproliferative Assay (MTT Assay)[4]
-
Cell Seeding: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated in a buffer solution in a 96- or 384-well plate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence intensity is measured using a plate reader, which is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Experimental workflow for the evaluation of pyrazole analogs.
Many pyrazole-based compounds function as ATP-competitive kinase inhibitors, targeting pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Generalized MAPK/ERK signaling pathway inhibited by pyrazole analogs.
References
- 1. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Experimental and Computational Data for Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of experimental biological data with computational docking studies, focusing on pyrazole-based compounds. By integrating in vitro and in silico approaches, researchers can enhance the efficiency and accuracy of drug discovery pipelines, from hit identification to lead optimization. This document outlines the methodologies for both experimental assays and computational docking and presents a structured comparison of their results for pyrazole derivatives targeting various protein classes.
Introduction to Cross-Validation in Drug Discovery
The synergy between experimental screening and computational modeling is a cornerstone of modern drug discovery. Experimental assays provide quantitative measures of biological activity, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Computational docking, on the other hand, predicts the binding affinity and orientation of a ligand within a protein's active site, often expressed as a docking score or binding energy. Cross-validation of these two data types is crucial for building predictive computational models and for rationally prioritizing compounds for synthesis and further testing. Pyrazoles, a versatile class of heterocyclic compounds, are frequently investigated as inhibitors of various enzymes, making them an excellent case study for such a comparative analysis.[1][2]
Experimental Protocols for Biological Activity Assessment
The determination of a compound's inhibitory potency is a critical experimental step. The specific protocol varies depending on the target protein. Below are generalized methodologies for common enzyme assays.
In Vitro Enzyme Inhibition Assays
A common method to determine the IC50 value of an inhibitor is through in vitro enzymatic assays. For instance, the inhibitory activity of pyrazole derivatives against protein kinases like VEGFR-2 can be assessed using kinase activity assays.[3][4]
General Protocol for a Kinase Inhibition Assay:
-
Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, and the pyrazole compounds to be tested.
-
Assay Procedure :
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in an assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antiproliferative Assays
To assess the effect of pyrazole derivatives on cancer cell lines, the MTT assay is a widely used colorimetric method.[5]
Protocol for MTT Assay:
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in an appropriate medium.[5][6]
-
Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the pyrazole compounds for a specified duration (e.g., 48 hours).[5]
-
MTT Addition : After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
IC50 Determination : The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]
Caption: Workflow for an MTT-based cell viability assay.
Computational Docking Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The quality of the docking results depends heavily on the protocol used.
General Protocol for Molecular Docking (using AutoDock as an example):
-
Protein Preparation :
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens are added to the protein structure.
-
Kollman charges are assigned to the protein atoms.[7]
-
-
Ligand Preparation :
-
The 2D structures of the pyrazole derivatives are drawn and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
-
-
Grid Box Generation :
-
A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket.
-
-
Docking Simulation :
-
The docking simulation is performed using a search algorithm, such as the Lamarckian genetic algorithm in AutoDock.[8]
-
Multiple docking runs are typically performed for each ligand to ensure thorough conformational sampling.
-
-
Analysis of Results :
-
The results are clustered based on root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy in the most populated cluster is usually considered the most probable binding mode.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
-
Caption: General workflow for computational molecular docking.
Comparative Analysis: Experimental vs. Computational Data
The core of cross-validation lies in comparing the experimental biological activity with the computational docking scores. A strong correlation suggests that the docking protocol is predictive for that class of compounds and target.
Case Study 1: Pyrazole Derivatives as Kinase Inhibitors
Several studies have investigated pyrazole derivatives as inhibitors of protein kinases such as VEGFR-2, Aurora A, and CDK2.[8]
| Compound ID | Target Protein | Experimental IC50 (µM) | Computational Binding Energy (kcal/mol) | Reference |
| 5c | VEGFR-2 | 6.43 (HT-29 cells) | Not explicitly correlated | [3] |
| 5o | Tubulin | 2.13 (MCF-7 cells) | -91.43 | [5][6] |
| 5p | Tubulin | 3.45 (MCF-7 cells) | Not explicitly correlated | [5] |
| 1b | VEGFR-2 | Not Provided | -10.09 (kJ/mol) | [8] |
| 2b | CDK2 | Not Provided | -10.35 (kJ/mol) | [8] |
Note: Direct correlation is often challenging due to differences in reported units (kJ/mol vs. kcal/mol) and the fact that cellular IC50 values can be influenced by factors beyond direct enzyme inhibition.
Case Study 2: Pyrazole Derivatives as Carbonic Anhydrase Inhibitors
Pyrazole derivatives have also been explored as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[1]
| Compound ID | Target Protein | Experimental Ki (nM) | Computational Docking Score (Glide XP) | Reference |
| 6 | hCA I | 5.13 | Not explicitly correlated | [1] |
| 10 | hCA I | Not Provided | Not explicitly correlated | [1] |
| 6 | hCA II | 11.77 | Not explicitly correlated | [1] |
| 10 | hCA II | Not Provided | Not explicitly correlated | [1] |
Note: The referenced study reports Ki values and mentions the use of Glide XP for docking but does not provide a table directly correlating the two sets of values for each compound.
A conceptual signaling pathway where a pyrazole derivative could act as a kinase inhibitor is depicted below.
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion and Best Practices
The cross-validation of experimental and computational data is a powerful strategy in drug discovery. While a perfect correlation is not always achieved due to the complexities of biological systems and the inherent approximations in computational models, the process offers invaluable insights.
Best Practices for Cross-Validation:
-
Consistent Datasets : Use the same set of compounds for both experimental testing and computational docking.
-
High-Quality Structures : Utilize high-resolution crystal structures for the target protein whenever possible.
-
Validated Protocols : Employ well-validated and consistently applied experimental and computational protocols.
-
Appropriate Metrics : Compare corresponding metrics, such as Ki values with binding energies, as they both relate to binding affinity. Cellular IC50 values may not correlate as well due to factors like cell permeability and off-target effects.
-
Statistical Analysis : Quantify the correlation between experimental and computational data using statistical methods, such as calculating the Pearson correlation coefficient (r).
By adhering to these principles, researchers can leverage the predictive power of computational docking to accelerate the discovery of novel pyrazole-based therapeutics.
References
- 1. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Pyrazole-Based COX Inhibitor and Commercially Available Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrazole derivative SC-560, a selective cyclooxygenase-1 (COX-1) inhibitor, with two widely used commercial non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor. Pyrazole and its derivatives are a significant class of heterocyclic compounds in drug development, forming the core structure of several approved drugs.[1][2][3] This comparison will focus on their mechanisms of action, inhibitory selectivity, and the experimental protocols used to determine these characteristics.
Introduction to the Compounds
SC-560 is a diaryl heterocycle and a potent, highly selective inhibitor of the COX-1 enzyme.[4][5][6] While belonging to the same chemical class as some selective COX-2 inhibitors, its unique selectivity for COX-1 makes it a valuable tool for researching the specific physiological and pathological roles of this enzyme.[5]
Celecoxib (marketed as Celebrex) is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[7][8] Its selectivity is intended to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs by sparing the protective functions of COX-1 in the stomach lining.[9][10] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[11][12]
Ibuprofen is a widely used, traditional NSAID that non-selectively inhibits both COX-1 and COX-2 enzymes.[13][14][15] This non-selective action accounts for its analgesic, anti-inflammatory, and antipyretic effects, but also for its potential to cause gastrointestinal side effects through the inhibition of COX-1.[16][17]
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.[9][13] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the stomach lining and maintaining platelet function.[16][17][18]
-
COX-2: This isoform is typically induced at sites of inflammation by stimuli like cytokines and growth factors.[8][9] The prostaglandins produced by COX-2 are significant mediators of inflammation, pain, and fever.[11]
The therapeutic effects and side-effect profiles of NSAIDs are largely determined by their relative selectivity for inhibiting COX-1 versus COX-2.[19] Selective COX-2 inhibition, as seen with Celecoxib, aims to provide anti-inflammatory benefits while minimizing the gastrointestinal issues linked to COX-1 inhibition.[9] Conversely, the potent and selective inhibition of COX-1 by SC-560 makes it a useful research tool for understanding the specific roles of this isoform.[20] Ibuprofen's non-selective inhibition of both isoforms leads to broad anti-inflammatory and analgesic effects but also a higher risk of gastrointestinal side effects.[14][16]
Data Presentation: Comparative Inhibitory Potency
The effectiveness and selectivity of these compounds are quantified by their half-maximal inhibitory concentration (IC50) values against each COX isoform. A lower IC50 value indicates greater potency. The selectivity index is often calculated as the ratio of IC50 (COX-2) / IC50 (COX-1), where a higher ratio indicates greater selectivity for COX-1, and a ratio less than 1 indicates selectivity for COX-2.
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Profile |
| SC-560 | Pyrazole Derivative | 9 nM[4][6] | 6.3 µM (6300 nM)[4][6] | Highly Selective COX-1 Inhibitor |
| Celecoxib | Commercial Drug | 15 µM (15000 nM) | 0.04 µM (40 nM) | Highly Selective COX-2 Inhibitor[8] |
| Ibuprofen | Commercial Drug | 13 µM (13000 nM) | 370 µM (370000 nM) | Non-selective COX-1/COX-2 Inhibitor[14] |
Note: IC50 values can vary depending on the specific assay conditions.[19] The values presented are representative figures from published literature.
Experimental Protocols: In Vitro COX Inhibition Assay
Determining the IC50 values for COX-1 and COX-2 inhibition is a critical step in characterizing NSAIDs. A common method is an in vitro enzyme assay using purified recombinant enzymes.[19][21]
Objective: To measure the dose-dependent inhibition of COX-1 and COX-2 activity by a test compound and determine its IC50 value.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.[22][23]
-
Tris-HCl buffer (pH 8.0).[22]
-
Cofactors: Hematin, L-epinephrine, or reduced glutathione.[22][24]
-
Arachidonic acid (substrate).[22]
-
Test compounds (SC-560, Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).[25]
-
Reaction termination solution (e.g., HCl).[22]
-
Detection system: This can be a fluorometric probe like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or analysis of prostaglandin production (e.g., PGE2) via methods like LC-MS/MS or ELISA.[22][23]
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme to the desired working concentration in cold Tris-HCl buffer.[25]
-
Reaction Mixture Preparation: In a microplate or Eppendorf tube, combine the reaction buffer, cofactors, and the enzyme solution.[22]
-
Inhibitor Incubation: Add various concentrations of the test compound (or solvent for control wells) to the reaction mixture. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[22][24]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.[22]
-
Reaction and Termination: Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) before stopping it with an acid solution.[22]
-
Detection and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[22]
-
Conclusion
The comparison between the pyrazole-based research compound SC-560 and the commercial drugs Celecoxib and Ibuprofen highlights the critical role of COX selectivity in determining a compound's pharmacological profile.
-
SC-560 serves as a highly selective tool for investigating the specific functions of COX-1 , with its utility primarily in a research context.[5][6]
-
Celecoxib , another pyrazole derivative, demonstrates the successful application of designing for COX-2 selectivity to achieve anti-inflammatory efficacy with a potentially improved gastrointestinal safety profile compared to non-selective agents.[7][9]
-
Ibuprofen represents a classic non-selective inhibitor , providing broad efficacy against pain and inflammation but with a known risk of side effects related to its potent inhibition of COX-1.[13][17]
For researchers in drug development, understanding these differences is paramount. The pyrazole scaffold is clearly versatile, capable of yielding compounds with highly divergent selectivities.[1] The choice of targeting COX-1, COX-2, or both, depends entirely on the therapeutic indication and the desired balance between efficacy and safety. The experimental protocols outlined provide a standardized framework for making these critical determinations during the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. news-medical.net [news-medical.net]
- 12. ClinPGx [clinpgx.org]
- 13. news-medical.net [news-medical.net]
- 14. Ibuprofen - Wikipedia [en.wikipedia.org]
- 15. ClinPGx [clinpgx.org]
- 16. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. interchim.fr [interchim.fr]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
independent verification of the synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
A Comparative Guide to the Synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
The independent verification of synthetic routes for novel compounds is a cornerstone of chemical research and development. This guide provides a comparative overview of established methods for the synthesis of 3,5-disubstituted pyrazoles, with a focus on methodologies applicable to the synthesis of this compound. The following sections detail common synthetic strategies, compare their performance based on published data for analogous compounds, and provide generalized experimental protocols.
Comparison of Synthetic Methodologies
The synthesis of 3,5-disubstituted pyrazoles, such as this compound, is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This classical approach, known as the Knorr pyrazole synthesis, and its variations remain a mainstay in heterocyclic chemistry.[1][2] Alternative modern strategies often aim to improve efficiency, regioselectivity, and substrate scope. Below is a comparison of prominent methods.
| Synthetic Method | Key Reactants | General Yield Range (%) | Key Advantages | Potential Limitations |
| Knorr Pyrazole Synthesis | 1,3-Diketone (e.g., 1-(4-methoxyphenyl)butane-1,3-dione) and Hydrazine | 70-95% | High yields, readily available starting materials, well-established.[2] | Potential for regioisomer formation with substituted hydrazines. |
| Reaction of α,β-Unsaturated Carbonyls | Chalcone derivative (e.g., (E)-1-(4-methoxyphenyl)-3-methylbut-2-en-1-one) and Hydrazine | 60-95% | One-pot procedures available, diverse substitution patterns possible.[2][3] | Synthesis of the α,β-unsaturated precursor is an additional step. |
| Multicomponent Reactions (MCRs) | Varies (e.g., alkynes, acyl chlorides, hydrazines) | 41-97% | High efficiency, combinatorial potential for library synthesis.[4][5] | Optimization can be complex, potential for side products. |
| Cope-Type Hydroamination | 1,3-Diynes and Hydrazine | High | Mild reaction conditions, one-pot synthesis.[6] | Requires synthesis of specialized 1,3-diyne starting materials. |
| From Bromovinyl Acetals | Bromovinyl acetals and N-tosylhydrazones | Good (specific yields not detailed in abstract) | Regioselective approach.[7] | Requires multi-step preparation of starting materials. |
Experimental Protocols
The following are generalized experimental protocols for the most common synthetic routes applicable to the preparation of this compound.
Method 1: Knorr Pyrazole Synthesis (from a 1,3-Diketone)
This is the most direct and widely used method for this class of pyrazoles.
Reactants:
-
1-(4-methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate or hydrazine hydrochloride
-
Solvent (e.g., Ethanol, Acetic Acid)
Procedure:
-
Dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution. If using hydrazine hydrochloride, a base (e.g., sodium acetate) may be required.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 6 hours.[8]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Method 2: Synthesis from an α,β-Unsaturated Carbonyl Compound
This method involves the reaction of a chalcone analogue with hydrazine.
Reactants:
-
(E)-1-(4-methoxyphenyl)-3-methylbut-2-en-1-one (or similar enone)
-
Hydrazine hydrate
-
Solvent (e.g., Glacial Acetic Acid, Ethanol)
Procedure:
-
A mixture of the α,β-unsaturated ketone (1 equivalent) and hydrazine hydrate (1-1.2 equivalents) is prepared in a solvent like glacial acetic acid.[8]
-
The mixture is heated to reflux for 4-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water to remove excess acid, and then dried.
-
The crude product can be purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic methods.
Caption: Comparative workflow for the synthesis of the target pyrazole.
Caption: A generalized workflow for pyrazole synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of spectroscopic data for pyrazole isomers
A Comparative Spectroscopic Guide to Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for distinguishing pyrazole isomers. Pyrazole and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. The unambiguous identification of their specific isomers—arising from substituent position or tautomerism—is critical for understanding their structure-activity relationships and ensuring the purity of synthesized compounds. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides the experimental protocols necessary to obtain this information.
Data Presentation: Spectroscopic Fingerprints
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, which are instrumental in differentiating pyrazole isomers.
Table 1: ¹H NMR Chemical Shifts (δ) for the Pyrazole Ring
Chemical shifts are reported in ppm relative to TMS. Values can vary based on solvent and substituent.
| Proton | Unsubstituted Pyrazole (in CDCl₃) | 3-Substituted | 4-Substituted | 5-Substituted (Tautomer Dependent) |
| H-3 | ~7.66 ppm (d)[1] | - | ~7.5-7.7 ppm (s) | ~7.5-7.7 ppm (d) |
| H-4 | ~6.37 ppm (t)[1] | ~6.2-6.4 ppm (d) | - | ~6.2-6.4 ppm (d) |
| H-5 | ~7.66 ppm (d)[1] | ~7.5-7.7 ppm (d) | ~7.5-7.7 ppm (s) | - |
| N-H | Broad, ~10-13 ppm | Broad, variable | Broad, variable | Broad, variable |
Note: For N-unsubstituted 3- and 5-substituted pyrazoles, rapid tautomerization in solution can lead to averaged signals, making the 3- and 5-positions chemically equivalent on the NMR timescale.
Table 2: ¹³C NMR Chemical Shifts (δ) for the Pyrazole Ring
¹³C NMR is particularly powerful for distinguishing between tautomers, even in the solid state.[2] Chemical shifts are reported in ppm relative to TMS.
| Carbon | Unsubstituted Pyrazole | 3-Substituted | 4-Substituted | 5-Substituted (Tautomer Dependent) |
| C-3 | ~134.7 ppm | - | ~138-140 ppm | ~148-150 ppm |
| C-4 | ~105.9 ppm | ~101-103 ppm | - | ~101-103 ppm |
| C-5 | ~134.7 ppm | ~128-130 ppm | ~138-140 ppm | - |
Note: The chemical shifts for C-3 and C-5 are highly dependent on the tautomeric form and the nature of the substituent.[2][3] In cases of tautomerism, the assignment of C3 and C5 can be complex.[2]
Table 3: Key Infrared (IR) Absorption Frequencies
IR spectroscopy provides valuable information on functional groups and hydrogen bonding within the pyrazole structure.
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3300 cm⁻¹ | Often a broad band due to intermolecular hydrogen bonding.[4] Its position can indicate the state of association (monomer, dimer, trimer).[4] |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Characteristic of the C-H bonds on the aromatic ring. |
| C=N Stretch | 1450 - 1550 cm⁻¹ | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring.[5] |
| Ring Vibrations | 1380 - 1600 cm⁻¹ | A series of bands corresponding to the stretching and bending of the entire pyrazole ring.[6][7] |
Mass Spectrometry (MS) Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) of pyrazoles reveals characteristic fragmentation pathways that are key to their identification.
-
Primary Fragmentation: The two most significant fragmentation processes for the pyrazole molecular ion ([M]⁺) are the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[8][9]
-
[M-H]⁺ Ion: Formation of an [M-H]⁺ ion is common, which can subsequently lose N₂.[8]
-
Substituent Effects: The nature and position of substituents can alter these primary fragmentation routes. For instance, groups like nitro or acetyl can introduce new, dominant fragmentation pathways, sometimes suppressing the typical HCN or N₂ loss.[8][9] The fragmentation of the [M-NO₂]⁺ ion is a key pathway for nitropyrazoles.[10]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comparative analysis of pyrazole isomers using spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating the Selectivity of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole for Cyclooxygenase-2
A Comparative Guide for Researchers
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have emerged as a prominent class of selective COX-2 inhibitors, with Celecoxib being a notable example. This guide provides a comparative evaluation of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, a compound sharing the core pyrazole scaffold, against established COX inhibitors.
For a quantitative comparison, this guide includes experimental data for two well-characterized pyrazole-based COX inhibitors: Celecoxib, a selective COX-2 inhibitor, and SC-560, a selective COX-1 inhibitor.
Comparative Selectivity Data
The following table summarizes the inhibitory potency (IC50 values) of Celecoxib and SC-560 against human COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15[1] | 0.04[1] | 375 |
| SC-560 | 0.009[1] | 6.3[1] | 0.0014 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are from studies using human recombinant enzymes or whole blood assays for comparative purposes.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the selectivity of a compound. Below are detailed methodologies for common in vitro assays.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)
This assay measures the inhibition of prostaglandin E2 (PGE2) production in human whole blood, which contains both COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes).
-
Materials: Human whole blood, lipopolysaccharide (LPS), test compound, reference inhibitors (e.g., Celecoxib, SC-560), PGE2 enzyme immunoassay (EIA) kit.
-
Procedure:
-
For COX-2 activity, aliquots of heparinized human whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. For COX-1 activity, blood is used without LPS stimulation.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the blood samples at various concentrations and pre-incubated for 30 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid (10 µM).
-
The reaction is stopped after a defined incubation period (e.g., 30 minutes) by centrifugation to separate the plasma.
-
The concentration of PGE2 in the plasma is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The IC50 values are calculated by plotting the percentage of PGE2 inhibition against the logarithm of the inhibitor concentration.
-
2. Recombinant Enzyme Inhibition Assay
This assay utilizes purified recombinant human COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a compound.
-
Materials: Purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid, test compound, reference inhibitors, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors (e.g., hematin, epinephrine), detection system (e.g., colorimetric, fluorometric, or LC-MS/MS).
-
Procedure:
-
The test compound is pre-incubated with the respective COX enzyme in the assay buffer containing necessary co-factors for a specified time (e.g., 10 minutes) at 37°C.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes).
-
The reaction is terminated, and the amount of prostaglandin product (e.g., PGE2) is quantified using a suitable detection method.
-
IC50 values are determined by analyzing the dose-response curves.
-
Signaling Pathway and Experimental Workflow
Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation
Inflammatory stimuli, such as cytokines and bacterial endotoxins, trigger intracellular signaling cascades that lead to the upregulation of COX-2 expression. The enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for Determining COX Inhibitor Selectivity
The following diagram illustrates a general workflow for assessing the selectivity of a test compound for COX-1 versus COX-2.
References
Benchmarking Pyrazole-Based Materials: A Comparative Guide to JAK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides a comparative analysis of a novel pyrazole-based compound against established non-pyrazole alternatives in the context of Janus kinase 2 (JAK2) inhibition, a critical target in drug development for myeloproliferative neoplasms and inflammatory diseases.
Performance Comparison of JAK2 Inhibitors
The efficacy of kinase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which measures the drug's potency in inhibiting a specific enzyme. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of a promising 4-amino-(1H)-pyrazole derivative (Compound 3f) and two well-established, non-pyrazole-based JAK2 inhibitors, Fedratinib and Ruxolitinib.
| Compound | Scaffold Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source(s) |
| Compound 3f | Pyrazole-based | 3.4 | 2.2 | 3.5 | - | [2][3] |
| Fedratinib | Non-pyrazole | ~105 | ~3 | >1000 | ~105 | [4] |
| Ruxolitinib | Non-pyrazole | 3.3 | 2.8 | 428 | 19 | [5] |
Note: IC50 values are compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.
The data indicates that the pyrazole-based Compound 3f exhibits high potency against JAK2, comparable to the established inhibitors Fedratinib and Ruxolitinib.[2][3] Notably, Compound 3f also shows potent inhibition of JAK1 and JAK3, suggesting a broader JAK family inhibition profile. In contrast, Fedratinib is highly selective for JAK2, while Ruxolitinib potently inhibits both JAK1 and JAK2.[4][5][6] The choice between a selective or a broader-spectrum inhibitor depends on the therapeutic indication and the desired signaling pathway modulation.
The JAK-STAT Signaling Pathway and Inhibition
The Janus kinase (JAK) family of enzymes, including JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[7] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and immune responses.[8] Dysregulation of the JAK-STAT pathway, particularly through mutations in JAK2, is a key driver of various diseases.[7] JAK2 inhibitors act by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream STAT proteins.[7]
Experimental Protocols
Accurate and reproducible experimental data are paramount for the objective comparison of inhibitor performance. Below is a detailed methodology for a common in vitro kinase inhibition assay used to determine the IC50 values of potential drug candidates.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory activity of a compound against a specific kinase by quantifying the amount of ATP consumed during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a common commercial kit used for this purpose.
Objective: To determine the IC50 value of a test compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
A suitable peptide substrate for JAK2
-
High-purity ATP
-
Test compound (e.g., pyrazole-based inhibitor) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is typical.
-
Include a DMSO-only control (vehicle, 0% inhibition) and a known potent, broad-spectrum kinase inhibitor as a positive control (100% inhibition).
-
-
Assay Plate Preparation:
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds, vehicle, and positive control to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the assay buffer, recombinant JAK2 enzyme, and the peptide substrate. The optimal concentrations of the enzyme and substrate should be empirically determined.
-
Dispense the kinase reaction mixture into each well of the assay plate containing the pre-spotted compounds.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for JAK2 to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for another 30-60 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle and positive controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design of potent kinase inhibitors. The exemplary 4-amino-(1H)-pyrazole derivative, Compound 3f, demonstrates comparable, if not superior, in vitro potency against JAK2 when compared to established non-pyrazole drugs like Fedratinib and Ruxolitinib.[2][3] However, its broader inhibition profile across the JAK family suggests a different therapeutic potential and possible side-effect profile. This comparative guide underscores the importance of detailed, quantitative benchmarking and standardized experimental protocols in the evaluation of novel therapeutic candidates. For drug development professionals, the choice of a specific inhibitor will depend on the desired selectivity profile for the target disease, weighing the benefits of potent on-target activity against potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajmc.com [ajmc.com]
- 5. ashpublications.org [ashpublications.org]
- 6. targetedonc.com [targetedonc.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, a substituted pyrazole derivative.
Disclaimer: This document provides guidance based on the safety data sheets (SDS) of structurally similar compounds, namely 3-(4-methoxyphenyl)pyrazole. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Hazard Profile and Safety Precautions
Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards include:
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, when handling this compound.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated weigh boats, and other contaminated disposable lab supplies in a dedicated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any needles, syringes, or contaminated broken glassware must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled with the full chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber system.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes key data points for the closely related compound, 3-(4-methoxyphenyl)-1H-pyrazole. This information is provided for context and to underscore the need for cautious handling.
| Property | Value | Source |
| Molecular Formula | C10H10N2O | [1][3] |
| Molecular Weight | 174.2 g/mol | [1] |
| Melting Point | 127 - 130 °C | [3] |
| Acute Toxicity (Oral) | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Irritation | Category 2 | [1] |
| STOT-Single Exposure | Category 3 (Respiratory system) | [1][3] |
Experimental Protocol: Decontamination of Lab Surfaces
In the event of a small spill, the following procedure should be followed:
-
Restrict Access: Cordon off the affected area to prevent the spread of the chemical.
-
Wear PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or granules to contain the spill.
-
Clean the Area: Carefully sweep or wipe the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol solution.
-
Dispose of Cleaning Materials: All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given that the toxicological properties of this compound have not been fully investigated, a conservative approach to safety is imperative.[1][2]
Hazard Assessment
This compound is classified as a hazardous chemical.[1] Key hazards identified include:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: The compound is harmful if ingested.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the required equipment based on established safety standards.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Chemical Safety Goggles or Face Shield | OSHA 29 CFR 1910.133 or European Standard EN166[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand | Chemical-resistant gloves (Nitrile recommended) | ASTM D6978 or EN 374 | Prevents skin contact and irritation.[1] Nitrile gloves offer good resistance to a variety of chemicals.[3] |
| Body | Laboratory Coat or Chemical Protective Clothing | EN 13034 (Type 6) for splash protection[3] | Protects skin from accidental spills and contamination.[1][4] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | N/A | To minimize inhalation of dust and prevent respiratory irritation.[1][2] |
| Air-purifying respirator with particle filter (if dust cannot be controlled) | NIOSH-approved | Required if engineering controls are insufficient to control dust exposure.[4] |
Methodology for PPE Selection
The selection of PPE is based on a risk assessment of the potential hazards associated with this compound.
-
Hazard Identification: The primary hazards are skin, eye, and respiratory irritation, as identified in the Safety Data Sheet (SDS).[1][2] The compound is a solid that can form dust, increasing the risk of inhalation and eye contact.
-
Exposure Route Evaluation: The main routes of potential exposure are dermal contact, ocular contact, and inhalation. Ingestion is a risk in cases of poor hygiene.
-
Control Measures:
-
Engineering Controls: The first line of defense is to handle the compound in a well-ventilated area, preferably a chemical fume hood, to control dust and vapors at the source.[5]
-
Personal Protective Equipment: PPE serves as the final barrier. Chemical safety goggles are mandatory to prevent serious eye damage.[1][2] Chemical-resistant gloves and a lab coat are necessary to prevent skin irritation.[1] Respiratory protection is situation-dependent; while not required under normal, well-ventilated conditions, a respirator should be used if dust is generated that cannot be controlled by ventilation.[1][4]
-
-
Standard Compliance: All selected PPE must meet recognized safety standards, such as those from OSHA, NIOSH, or European Norms (EN), to ensure its effectiveness.[1][6]
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood or other well-ventilated area is operational.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Don all required PPE as detailed in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect the compound and any contaminated materials (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[8][9]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[8][10]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be disposed of as hazardous waste.[8][10]
-
-
Containerization and Labeling:
-
Use chemically compatible containers with secure lids.
-
Label containers clearly with "Hazardous Waste" and the full chemical name.[5]
-
-
Storage and Disposal:
Chemical Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. hsa.ie [hsa.ie]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
